molecular formula C15H24O B1143871 Isononylphenol CAS No. 11066-49-2

Isononylphenol

Cat. No.: B1143871
CAS No.: 11066-49-2
M. Wt: 220.35046
Attention: For research use only. Not for human or veterinary use.
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Description

Isononylphenol is a key fine chemical extensively used in non-ionic surfactant research, particularly in the synthesis of polyethoxylated derivatives (nonylphenol ethoxylates) . These compounds serve as critical models for investigating self-assembly, micelle formation, and phase separation dynamics in aqueous solutions . The properties of these surfactants, including micelle size and cloud point, are profoundly influenced by factors such as the degree of ethoxylation, temperature, and electrolyte concentration, making them valuable for studying the hydrophilic-lipophilic balance (HLB) . Research applications also include their use in enhanced oil recovery (EOR), where studies have identified polyethoxylated isononylphenols as effective for significantly reducing interfacial tension and altering wettability in high-salinity carbonate reservoirs . From an environmental health perspective, this compound is a recognized endocrine-disrupting chemical and a subject of significant toxicological investigation . Research focuses on its neurotoxic potential, with studies indicating that exposure can induce oxidative stress, neuroinflammation, and apoptosis in neural cells, particularly within the hippocampus and cortex, leading to observed impairments in learning and memory . Its environmental persistence, isomer-specific behaviors, and transformation pathways are also major areas of scientific inquiry to elucidate human exposure loads and ecological risks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methyloctyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVAZDQMPUOHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950626
Record name 2-(7-Methyloctyl)phenol
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URL https://comptox.epa.gov/dashboard/DTXSID90950626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27938-31-4, 11066-49-2
Record name o-Isononylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(7-Methyloctyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isononylphenol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name o-isononylphenol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unseen Contaminant: A Technical Guide to the Sources and Environmental Occurrence of Isononylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of isononylphenol, a xenobiotic compound of increasing environmental concern. As a Senior Application Scientist, this guide is structured to deliver not just data, but a deeper understanding of the causality behind the widespread presence of this compound and the methodologies employed to detect it. We will delve into its origins, its pervasive distribution across environmental compartments, and the analytical workflows that form the bedrock of its environmental monitoring.

Introduction: The Isomer Maze of a Pervasive Pollutant

This compound (INP) is a member of the broader alkylphenol category, characterized by a phenol ring substituted with a nine-carbon alkyl chain. The "iso" prefix is critical; it denotes a complex mixture of branched-chain isomers, a direct consequence of its industrial synthesis. This structural heterogeneity is a recurring theme that influences its environmental behavior, biological activity, and analytical detection.

While not typically used directly in consumer products, this compound is a key intermediate in the synthesis of this compound ethoxylates (INPEs). These non-ionic surfactants have seen widespread application globally in detergents, emulsifiers, paints, pesticides, and plastics.[1] The primary route of environmental contamination is not the direct release of INP, but rather the microbial degradation of INPEs in wastewater treatment plants and the wider environment.[2] This process cleaves the ethoxylate chain, leaving behind the more persistent and toxic this compound.

Genesis of an Environmental Contaminant: Industrial Sources and Pathways

The journey of this compound into the environment is a direct consequence of industrial and commercial activities. Understanding these pathways is fundamental to developing effective mitigation strategies.

Industrial Synthesis and Primary Applications

This compound is commercially produced through the acid-catalyzed alkylation of phenol with nonene, a trimer of propylene.[2] The resulting technical mixture is a complex blend of isomers. The vast majority of this production is directed towards the manufacture of INPEs. These surfactants are valued for their cost-effectiveness and performance as detergents, emulsifiers, and dispersing agents.[3] Key applications include:

  • Detergents and Cleaners: Industrial and household cleaning formulations.[1][4]

  • Plastics and Polymers: As an antioxidant and plasticizer, particularly in PVC.[5]

  • Paints and Coatings: To improve pigment dispersion and stability.[1]

  • Agrochemicals: As emulsifiers in pesticide formulations.[3][5]

  • Lubricating Oil Additives: To enhance performance and stability.[1][4]

Environmental Release Mechanisms

The primary sources of this compound in the environment are diffuse and directly linked to the lifecycle of INPE-containing products.[2]

  • Wastewater Treatment Plant (WWTP) Effluent: This is the most significant pathway. INPEs from domestic and industrial wastewater undergo microbial degradation in WWTPs, leading to the formation of this compound, which is then discharged into receiving waters.[2][6]

  • Sewage Sludge Application: Due to its hydrophobic nature, this compound readily partitions to the organic-rich solid phase during wastewater treatment, concentrating in sewage sludge.[6][7] The agricultural application of this sludge as a fertilizer directly introduces this compound into terrestrial ecosystems.[2]

  • Industrial Discharge: Direct release from manufacturing facilities that produce or use this compound and INPEs.[2]

  • Landfill Leachate: The disposal of consumer and industrial products containing INPEs can lead to the formation and subsequent leaching of this compound from landfills.[2]

  • Atmospheric Deposition: As a semi-volatile organic compound, this compound can volatilize from contaminated water surfaces and be transported through the atmosphere, eventually being deposited in remote locations.[7][8]

cluster_sources Primary Sources & Applications cluster_release Environmental Release Pathways cluster_environment Environmental Compartments Industrial Production Industrial Production INPEs in Products INPEs in Products (Detergents, Plastics, Paints, etc.) Industrial Production->INPEs in Products Intermediate Industrial Effluent Industrial Effluent Industrial Production->Industrial Effluent Direct Discharge Wastewater Wastewater INPEs in Products->Wastewater Disposal Landfills Landfills INPEs in Products->Landfills Disposal Agricultural Application Sludge Application Wastewater->Agricultural Application Sludge Production Aquatic Environment Water & Sediment Wastewater->Aquatic Environment Effluent Discharge Terrestrial Environment Soil Landfills->Terrestrial Environment Leachate Industrial Effluent->Aquatic Environment Agricultural Application->Terrestrial Environment Atmosphere Atmosphere Aquatic Environment->Atmosphere Volatilization Atmosphere->Aquatic Environment Deposition Atmosphere->Terrestrial Environment Deposition

Caption: Primary sources and environmental release pathways of this compound.

Environmental Occurrence: A Multi-Matrix Presence

This compound has been detected in a wide array of environmental matrices globally, a testament to its widespread use and persistence.[9] Concentrations can vary significantly depending on proximity to urban and industrial centers.

Aquatic Environments
  • Surface Water: Concentrations in rivers and lakes can range from tens of nanograms per liter (ng/L) to several micrograms per liter (µg/L).[8][9] Higher concentrations are typically found downstream of WWTPs and in urbanized areas.[8]

  • Sediment: Due to its hydrophobic properties (log Kow ~4.48), this compound preferentially adsorbs to particulate matter and accumulates in sediments.[2] Concentrations in sediment are often orders of magnitude higher than in the overlying water column, ranging from a few micrograms per kilogram (µg/kg) to hundreds of milligrams per kilogram (mg/kg) in highly contaminated areas.[3][8]

  • Groundwater: While generally found at lower concentrations than in surface water, this compound has been detected in groundwater, with maximum concentrations reaching up to 3.8 µg/L in some European studies.[9] This indicates the potential for leaching from contaminated soils and surface waters.

  • Drinking Water: The presence of this compound in drinking water sources is a growing concern. While removal rates in water treatment processes can be high, residual concentrations in the ng/L to low µg/L range have been reported in tap water.[8]

Terrestrial Environments
  • Soil: The primary route of this compound contamination in soil is the application of sewage sludge as fertilizer.[7] Concentrations in sludge-amended soils are typically in the µg/kg range.[7] Irrigation with treated wastewater is another significant source.[8] While this compound has a relatively short half-life in soil under optimal conditions, continuous application can lead to its persistence.[7]

Atmospheric Presence

This compound is present in the atmosphere in both the gas phase and associated with particulate matter.[8] Atmospheric concentrations are generally higher in urban and industrial areas and show seasonal variations, with higher levels often observed in warmer months due to increased volatilization.[3] The atmosphere acts as a significant pathway for the long-range transport of this compound to remote ecosystems.[7]

Environmental MatrixTypical Concentration RangeNotes
Surface Water ng/L to µg/LHigher concentrations near urban and industrial areas.[8][9]
Sediment µg/kg to mg/kgActs as a long-term sink for this compound.[3][8]
Groundwater Generally < 100 ng/L, max. up to 3.8 µg/LIndicates potential for leaching.[9]
Drinking Water ng/L to low µg/LDependent on source water quality and treatment efficacy.[8]
Wastewater (Influent) 0.08 to 96.4 µg/LReflects the widespread use of INPEs.[8]
Sewage Sludge 100 to 500 mg/kgA major reservoir of this compound.[3]
Soil (Sludge-amended) µg/kgDirectly linked to agricultural practices.[7]
Air 0.13 to 81 ng/m³ (gas phase)Varies with location and season.[3]

Analytical Methodologies for Environmental Monitoring

The accurate quantification of this compound in complex environmental matrices is a challenging analytical task due to its isomeric complexity and the often low concentrations present. The choice of methodology is dictated by the matrix, the required detection limits, and the available instrumentation.

cluster_workflow General Analytical Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup & Concentration Cleanup & Concentration Extraction->Cleanup & Concentration Instrumental Analysis Instrumental Analysis Cleanup & Concentration->Instrumental Analysis Quantification Quantification Instrumental Analysis->Quantification

Caption: A generalized workflow for the analysis of this compound in environmental samples.

Sample Collection and Preparation
  • Water Samples: Typically collected in amber glass bottles to prevent photodegradation. A pre-concentration step is almost always necessary to achieve the required detection limits. Solid-phase extraction (SPE) using cartridges packed with materials like polystyrene-divinylbenzene is a common and effective technique.[9]

  • Soil and Sediment Samples: These solid matrices require a robust extraction step to release the analyte. Common techniques include Soxhlet extraction, ultrasonic-assisted extraction (UAE), pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE).[2][4] A solvent mixture, often polar and non-polar (e.g., acetone-hexane), is typically used.[1]

  • Air Samples: Air sampling often involves drawing a known volume of air through a sorbent tube (e.g., containing XAD resin) to trap the this compound.[10] Alternatively, impingers containing a trapping solution like sodium hydroxide can be used.[11]

  • Biota Samples: Tissues are typically homogenized and mixed with a drying agent like sodium sulfate. Extraction is then performed using techniques such as accelerated solvent extraction (ASE) with solvents like acetonitrile or dichloromethane.[12]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of this compound. Due to the polar nature of the phenol group, a derivatization step is often required to improve volatility and chromatographic peak shape. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6] GC-MS provides excellent selectivity and sensitivity, especially when operated in selected ion monitoring (SIM) mode or with a triple quadrupole instrument (GC-MS/MS) in multiple reaction monitoring (MRM) mode for enhanced sensitivity.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing this compound without the need for derivatization. Reversed-phase chromatography is typically employed. Detection is commonly achieved using fluorescence detection (FLD), as the phenol group is naturally fluorescent, or mass spectrometry (LC-MS or LC-MS/MS) for higher selectivity and confirmation.[3]

Detailed Experimental Protocol: GC-MS Analysis of this compound in Water

This protocol provides a representative workflow for the quantification of this compound in water samples.

1. Sample Preparation (Solid-Phase Extraction): a. Pass a 1 L water sample through a solid-phase extraction (SPE) cartridge (e.g., 0.5 g of a modified polystyrene-divinylbenzene copolymer) at a flow rate of approximately 10 mL/min.[9] b. After extraction, wash the cartridge with methanol/water to remove interferences. c. Dry the cartridge under a stream of nitrogen. d. Elute the trapped analytes with a small volume of an appropriate solvent, such as methylene chloride or acetone.[9] e. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation): a. Transfer a 100 µL aliquot of the extract into a 2 mL autosampler vial.[6] b. Add 50 µL of pyridine.[6] c. Add 100 µL of BSTFA (with 1% TMCS).[6] d. Tightly cap the vial and vortex for 1 minute.[6] e. Heat the vial at 70°C for 60 minutes.[6] f. Allow the vial to cool to room temperature before analysis.

3. GC-MS Instrumental Conditions (Example):

  • Gas Chromatograph: Equipped with a fused silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Injection: 1-2 µL in splitless mode.
  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C, and hold for 2 min.[13]
  • Carrier Gas: Helium at a constant flow.
  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for the silylated this compound isomers is recommended.

4. Quantification:

  • An internal standard (e.g., a deuterated analog of nonylphenol) should be added to the sample prior to extraction to correct for matrix effects and variations in recovery.
  • A calibration curve is constructed by analyzing standards of known concentrations prepared and derivatized in the same manner as the samples.

Environmental Fate and Transport

The environmental persistence and mobility of this compound are governed by a combination of its physicochemical properties and environmental conditions.

  • Biodegradation: this compound can be biodegraded by microorganisms under both aerobic and anaerobic conditions.[14] However, the degradation rate is highly variable, with reported half-lives ranging from a few days to several months.[14] The branched structure of this compound isomers can hinder microbial degradation compared to linear alkylphenols.

  • Photodegradation: In sunlit surface waters, this compound can undergo photodegradation through reactions with photochemically produced radicals.[15] This process can contribute to its removal from the aquatic environment.

  • Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in aquatic organisms.[3] Bioconcentration factors can be significant, particularly in lower trophic level organisms like algae.[3]

Conclusion and Future Outlook

This compound is a ubiquitous environmental contaminant originating from the widespread use and subsequent degradation of this compound ethoxylate surfactants. Its presence in water, soil, air, and biota raises concerns due to its potential endocrine-disrupting properties. Effective monitoring of this compound requires sophisticated analytical techniques, such as GC-MS and HPLC-MS, capable of detecting low concentrations in complex environmental matrices.

While regulations in some regions have restricted the use of alkylphenol ethoxylates, their continued use in many parts of the world ensures that this compound will remain an environmental concern. Future research should focus on refining analytical methods to better characterize the isomeric composition of this compound in the environment, understanding the long-term ecological impacts of chronic low-level exposure, and developing more effective water and wastewater treatment technologies for its removal. This will provide the scientific foundation needed to inform regulatory decisions and protect environmental and human health.

References

  • LookChem. Cas 11066-49-2,this compound. [Link]

  • Wikipedia. Nonylphenol. [Link]

  • MDPI. Occurrence and Biodegradation of Nonylphenol in the Environment. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]

  • Applied Ecology and Environmental Research. NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. [Link]

  • Toxics Link. Nonylphenol- An Endocrine Disrupting Chemical. [Link]

  • ResearchGate. Occurrence and Biodegradation of Nonylphenol in the Environment. [Link]

  • PMC. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. [Link]

  • PubMed. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. [Link]

  • PMC. Occurrence and Biodegradation of Nonylphenol in the Environment. [Link]

  • PubMed. Occurrence and biodegradation of nonylphenol in the environment. [Link]

  • Shimadzu. High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]

  • EPA. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

  • ResearchGate. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the Toxicological Profile of Technical Isononylphenol Mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive toxicological profile of technical isononylphenol (INP), a complex mixture of branched-chain C9 alkylphenols. Designed for researchers, scientists, and drug development professionals, this document synthesizes key toxicological data with insights into the experimental methodologies used to generate them.

Introduction

Technical this compound is a significant industrial chemical primarily used as an intermediate in the production of non-ionic surfactants, such as nonylphenol ethoxylates, and as an antioxidant in polymers.[1] Its widespread use has led to its presence in the environment, prompting extensive toxicological evaluation to understand its potential impact on human health and ecosystems.[2] This guide delves into the physicochemical properties, toxicokinetics, and the spectrum of toxicological endpoints associated with technical INP.

Physicochemical Properties

The toxicological behavior of a substance is intrinsically linked to its physicochemical properties. Technical INP is a viscous, pale yellow liquid with a faint phenolic odor.[3] Its high octanol-water partition coefficient (log P) of 5.9 indicates its lipophilic nature, suggesting a potential for bioaccumulation.[4]

PropertyValueSource
Molecular FormulaC15H24O[4]
Molecular Weight220.35 g/mol [4]
AppearanceViscous, pale yellow liquid[1][3]
OdorSlight phenolic odor[3]
Water SolubilityInsoluble[1]
Log P (Octanol/Water Partition Coefficient)5.9[4]

Toxicokinetics: The Journey Through the Body

Toxicokinetics examines the absorption, distribution, metabolism, and excretion (ADME) of a substance, providing a crucial framework for interpreting toxicity data.[5][6]

Absorption

Following oral ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[1] Studies in rats have shown that up to 80% of an oral dose is absorbed. Dermal absorption is also a potential route of exposure, though to a lesser extent than oral intake.[1]

Distribution

Due to its lipophilic nature, this compound tends to distribute into fatty tissues.[7] It can cross the placental barrier, leading to fetal exposure.[7]

Metabolism

The primary metabolic pathway for this compound is conjugation, mainly forming glucuronide and sulfate derivatives in the liver.[1] This process facilitates its excretion from the body.

Excretion

This compound and its metabolites are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[1] Elimination is relatively rapid, with average half-lives of 0.8 and 3.5 hours reported in rats.[7]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance. Technical INP exhibits moderate acute toxicity via the oral route and is a severe skin and eye irritant.[4][8]

EndpointSpeciesRouteValueClassificationSource
LD50RatOral1200 - 2462 mg/kg bwHarmful if swallowed (Category 4)[5][9]
LD50RabbitDermal2140 mg/kg bw-[10]
Skin IrritationRabbitDermalCorrosiveCauses severe skin burns (Category 1B)[8]
Eye IrritationRabbitOcularCorrosiveCauses serious eye damage (Category 1)[8]
Experimental Protocol: Acute Oral Toxicity (OECD 401)

The causality behind this experimental design is to determine the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. This provides a standardized measure of acute oral toxicity.

Step-by-Step Methodology:

  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered by gavage in a single dose. A range of dose levels is used to determine the LD50.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Caption: Workflow for Acute Oral Toxicity Study (OECD 401).

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of longer-term exposure to a substance.

Subchronic Toxicity

In a 90-day oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for para-nonylphenol was determined to be 650 ppm in the diet, corresponding to approximately 50 mg/kg/day.[2] At higher doses, effects such as decreased body weight and kidney weight changes were observed.[2] Another 28-day study estimated a NOAEL of 10 mg/kg/day, with hepato-renal toxicity observed at 50 mg/kg.[7]

Genotoxicity

Genotoxicity tests assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically performed to evaluate different types of genetic damage.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

This test uses several strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. Specific results for technical this compound in the Ames test are not consistently reported in publicly available literature, but related compounds have been tested.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay determines if a substance can cause structural changes in the chromosomes of cultured mammalian cells.[2][11] A positive result indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is conducted in live animals (usually rodents) to detect damage to chromosomes or the mitotic spindle in red blood cell precursors.[4][7][12] An increase in micronucleated erythrocytes suggests genotoxic activity.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the cancer-causing potential of a substance.

Two-Year Bioassay (OECD 451)

In these studies, animals (typically rats and mice) are exposed to the test substance for the majority of their lifespan.[13][14] The incidence of tumors in treated groups is compared to that in control groups. There is no conclusive evidence from publicly available long-term studies to classify technical this compound as a carcinogen in rodents.[9][15]

Reproductive and Developmental Toxicity

This area of toxicology is of particular concern for this compound due to its endocrine-disrupting properties.[16]

Reproductive Toxicity (Two-Generation Study - OECD 416)

In a two-generation reproductive toxicity study, this compound did not show adverse effects on the reproductive parameters of rats at the doses tested.[13] However, at the highest dose (50 mg/kg), there was a reduction in the viability of offspring.[13]

Developmental Toxicity (OECD 414)

Developmental toxicity studies in rats have shown that this compound can accelerate vaginal opening in female offspring, a sign of its estrogenic activity.[12] Decreased pup body weight has also been observed at higher doses.[12] These effects are generally seen at dose levels that also cause some maternal toxicity.

Caption: Overview of a Two-Generation Reproductive Toxicity Study (OECD 416).

Neurotoxicity

Studies have suggested that nonylphenol may have neurotoxic potential.[14][17][18] Exposure has been associated with behavioral changes and adverse effects on memory and learning in animal models.[14] The proposed mechanisms include the induction of oxidative stress in brain regions like the hippocampus and cortex.[14]

Ecotoxicity

The environmental impact of this compound is a significant concern, particularly for aquatic organisms, due to its endocrine-disrupting effects.[19]

OrganismTest DurationEndpointValueClassificationSource
Fish96 hoursLC5017 - 3000 µg/LVery toxic to aquatic life[19]
Invertebrates (Daphnia magna)48 hoursEC5021 - 3000 µg/LVery toxic to aquatic life[19]
Algae72 hoursEC5027 - 2500 µg/LVery toxic to aquatic life[19]
Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

Step-by-Step Methodology:

  • Test Species: A recommended fish species (e.g., Rainbow trout, Zebrafish) is selected.

  • Acclimatization: Fish are acclimated to the test water quality and temperature for at least 12 days.[20]

  • Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water quality parameters (pH, dissolved oxygen, temperature) are monitored.

  • Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated.

Conclusion

The toxicological profile of technical this compound mixture is characterized by moderate acute oral toxicity, severe skin and eye irritation, and significant endocrine-disrupting properties that manifest as reproductive and developmental effects. While there is no strong evidence for carcinogenicity or genotoxicity from the available data, its potential for neurotoxicity and its high toxicity to aquatic organisms are notable concerns. The lipophilic nature of this compound underscores the potential for bioaccumulation, warranting careful consideration of its environmental fate and a risk-based approach to its industrial use. Further research to fill data gaps, particularly in the areas of genotoxicity and long-term inhalation toxicity, would contribute to a more complete understanding of its hazard profile.

References

  • 2-Isononylphenol | C15H24O | CID 119757 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Phenol Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • NONYLPHENOL. (n.d.). Retrieved from [Link]

  • Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid - Miljøstyrelsen. (2000, March 1). Danish Environmental Protection Agency. Retrieved from [Link]

  • Toxic Effects of Nonylphenol on Neonatal Testicular Development in Mouse Organ Culture. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. (n.d.). Retrieved from [Link]

  • In Vitro Mammalian Chromosomal Aberration Test OECD 473 - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. - Applied Ecology and Environmental Research. (n.d.). Retrieved from [Link]

  • Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid - Miljøstyrelsen. (2000, March 1). Danish Environmental Protection Agency. Retrieved from [Link]

  • Nonylphenol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Nonylphenol | C15H24O | CID 67296 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Subchronic toxicity (90-day) study with para-nonylphenol in rats - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. (n.d.). Retrieved from [Link]

  • p-Nonylphenol Toxicological Summary Minnesota Department of Health Noivember 2023. (2023, November). Minnesota Department of Health. Retrieved from [Link]

  • Nonylphenols: Human health tier II assessment Chemicals in this assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

  • 15th Report on Carcinogens - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Reproductive effects of nonylphenol in rats after gavage administration: a two-generation study - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. (n.d.). Retrieved from [Link]

  • Nonylphenol | C15H24O | CID 67296 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • OECD 414: Prenatal development toxicity study. (n.d.). Retrieved from [Link]

  • Acute Inhalation Toxicity Study (Nose-only) in the Rat - Regulations.gov. (n.d.). Retrieved from [Link]

  • The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review. (n.d.). Retrieved from [Link]

  • BIOASSAY OF PHENOL FOR POSSIBLE CARCINOGENICITY - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved from [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (n.d.). Retrieved from [Link]

  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab. (n.d.). Tox Lab. Retrieved from [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton. (n.d.). Overton. Retrieved from [Link]

  • Toxicokinetics: How Does the Body Process a Chemical?​. (2025, October 14). US EPA. Retrieved from [Link]

  • download oecd tg 203 - Biotecnologie BT. (1992, July 17). Retrieved from [Link]

  • Bisphenol A (CASRN 80-05-7) in F344 Rats and B6C3F1Mice (Feed Study). (n.d.). Retrieved from [Link]

  • Study Reports - National Toxicology Program. (2025, September 16). National Toxicology Program. Retrieved from [Link]

  • Test No. 203: Fish, Acute Toxicity Test - Tox Lab. (n.d.). Tox Lab. Retrieved from [Link]

  • Alga, Growth lnhibition Test - American Cleaning Institute. (2005, March 10). American Cleaning Institute. Retrieved from [Link]

  • Acute inhalation toxicity | Pesticide Registration Toolkit. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Oecd 541 guidelines | PPTX - Slideshare. (n.d.). Slideshare. Retrieved from [Link]

  • Neurotoxic effects of nonylphenol: a review - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • 141 (VICH GL28) Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing - HHS.gov. (n.d.). Retrieved from [Link]

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Technical Guide: Isononylphenol Solubility & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isononylphenol (INP) represents a complex mixture of C9-alkylated phenols, predominantly synthesized via the alkylation of phenol with propylene trimer. Unlike linear alkylphenols, INP exhibits significant structural isomerism, resulting in a physicochemical profile defined by high lipophilicity (LogKow ~4.5–5.9) and extremely low aqueous solubility.

For researchers in drug development and toxicology, INP is rarely an Active Pharmaceutical Ingredient (API) but frequently appears as a critical process impurity , leachable from packaging, or a raw material in surfactant synthesis (e.g., ethoxylates). Understanding its solubility behavior is critical for accurate extraction, quantification, and toxicological assessment.

Part 1: Physicochemical Architecture

To predict solubility, one must understand the molecular competition within the INP molecule.

Structural Conflict

INP consists of two opposing domains:

  • Hydrophilic Head: The phenolic hydroxyl (-OH) group capable of hydrogen bonding.

  • Hydrophobic Tail: A branched C9 (isononyl) alkyl chain.

The C9 chain exerts a dominant positive inductive effect (+I) and steric hindrance. While the -OH group attempts to interact with water, the bulky, branched alkyl tail disrupts the hydrogen-bonding network of water, creating a high entropic penalty for solvation. Conversely, in organic solvents, Van der Waals forces between the alkyl chain and the solvent dominate, facilitating complete miscibility.

The Isomer Factor

Commercial INP (CAS 11066-49-2) is not a single molecule. It is a mixture of ortho- and para- isomers with varying branching patterns.[1]

  • Implication: Solubility is not a single point but a range. Isomers with higher branching ratios typically exhibit slightly higher water solubility than linear counterparts due to a reduced surface area for hydrophobic interaction.

Part 2: Solubility Data Profile

The following data aggregates experimental values and computed properties for INP and closely related branched nonylphenols.

Table 1: Solubility in Aqueous vs. Organic Media
Solvent SystemSolubility StatusQuantitative Limit (Approx.)Mechanism of Interaction
Water (pH 7) Insoluble / Sparingly Soluble6 – 11 mg/L (0.006–0.011 mg/mL)Hydrophobic Effect (Entropy driven insolubility)
Water (pH > 10) Slightly Soluble> 50 mg/LFormation of Phenolate ion (Deprotonation pKa ~10)
Methanol Freely SolubleMiscibleH-bonding + Dipole-Dipole
Ethanol Freely SolubleMiscibleH-bonding + Alkyl chain affinity
Acetone Freely SolubleMiscibleDipole-Dipole + Van der Waals
Toluene Freely SolubleMiscible

-

Stacking + Van der Waals
n-Hexane Freely SolubleMiscibleVan der Waals (London Dispersion)
Acetonitrile SolubleHigh (>100 mg/mL)Dipole-Dipole
Table 2: Partition Coefficients
ParameterValueSignificance
Log Kow (Octanol/Water)4.48 – 5.9 Indicates high bioaccumulation potential in lipid tissues.
Henry's Law Constant ~1.1 × 10⁻⁵ atm-m³/molModerate volatility from water; will slowly partition to air.
pKa ~10.0Remains non-ionized at physiological pH (7.4).

Part 3: Mechanisms of Solvation

The following diagram illustrates the thermodynamic rationale behind INP's solubility choices.

SolvationMechanism cluster_Water Aqueous Environment cluster_Organic Organic Environment (e.g., Toluene) INP This compound (INP) [Hydrophobic C9 Tail + Hydrophilic OH] Water Water Molecules (H-Bond Network) INP->Water Repulsion Solvent Organic Solvent (Non-Polar/Polar Aprotic) INP->Solvent Affinity Cage Entropic Penalty (Water Cage Formation) Water->Cage Restricts Motion Cage->INP Precipitation/Phase Separation Interaction Van der Waals & Pi-Pi Stacking Solvent->Interaction Solvation Energy > Lattice Energy Interaction->INP Complete Dissolution

Figure 1: Thermodynamic drivers of INP solubility. The entropic cost of organizing water molecules around the C9 tail prevents aqueous solubility.

Part 4: Analytical Methodologies

Determining INP solubility requires robust extraction and detection protocols. Due to its isomer complexity, Normal Phase HPLC is often superior for characterizing the isomer mix, while GC-MS is preferred for trace quantification.

Protocol A: HPLC Determination (Isomer Profiling)

Best for: Characterizing the specific isomer distribution in a raw material.

  • Column Selection: Silica Column (e.g., Cogent Silica-C, 4µm).[2]

    • Why: Normal phase separates isomers based on the steric accessibility of the hydroxyl group, which varies with branching.

  • Mobile Phase:

    • Solvent A: n-Hexane (Non-polar)

    • Solvent B: Ethyl Acetate (Polar modifier)

    • Gradient: Isocratic 95:5 (A:B) or shallow gradient to 90:10 over 20 mins.

  • Detection: UV at 277 nm .

    • Note: The phenol ring absorption is stable here.

  • Sample Prep: Dissolve INP in n-Hexane. Do not use methanol as a diluent for normal phase injection to avoid column deactivation.

Protocol B: GC-MS Quantification (Trace Analysis)

Best for: Measuring solubility limits in water or biological matrices.

  • Extraction (Liquid-Liquid):

    • Aliquot 10 mL of aqueous sample (saturated solution).

    • Add 5 mL Dichloromethane (DCM) .

    • Critical Step: Acidify to pH < 2 with H₂SO₄ to ensure INP is fully protonated (non-ionized) for maximum transfer to the organic phase.

    • Shake vigorously for 2 mins; collect organic layer. Repeat 2x.

  • Derivatization (Optional but Recommended):

    • Reagent: BSTFA + 1% TMCS.

    • Condition: 60°C for 30 mins.

    • Why: Converts phenolic -OH to Trimethylsilyl (TMS) ether. Improves peak shape and sensitivity, prevents tailing.

  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 50°C (1 min) → 10°C/min → 300°C.

  • Quantification: Use Internal Standard (e.g., 4-n-Nonylphenol linear isomer or deuterated Bisphenol A) to correct for extraction efficiency.

Part 5: Biological & Environmental Implications

For drug development professionals, the solubility profile of INP dictates its behavior as a toxicological agent.

  • Bioaccumulation: With a LogKow > 4.5, INP partitions aggressively into lipid bilayers. In aqueous formulations, it will adsorb to plastic tubing and containers (PVC, PP), leading to dosing errors .

    • Mitigation: Use glass or PTFE-lined containers.

  • Endocrine Disruption: INP acts as a xenoestrogen. Its structural similarity to 17β-estradiol allows it to bind estrogen receptors (ER). The branching of the alkyl chain (isomer specific) dictates the binding affinity.

  • Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA.[3]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Analysis Instrumental Analysis Sample Aqueous Sample (Saturated INP) Prep L-L Extraction (DCM + Acidification pH < 2) Sample->Prep Partitioning Deriv Derivatization (BSTFA/TMCS, 60°C) Prep->Deriv For Trace Quant (GC) HPLC HPLC-UV (Normal Phase) Prep->HPLC For Isomer Profiling GC GC-MS (DB-5ms) Deriv->GC TMS-Ether Formation Result Quantification & Isomer Ratio GC->Result HPLC->Result

Figure 2: Decision tree for analytical quantification based on data requirements (Trace level vs. Isomer distribution).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 119757, 2-Isononylphenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-nonylphenol, branched and linear. (SVHC Support Document). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from [Link]

  • MicroSolv Technology Corp. Nonylphenol Analyzed by HPLC - Separation of Isomer Peaks. Application Note. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard Shake-Flask Method). Retrieved from [Link]

Sources

Technical Guide: Isononylphenol Vapor Pressure & Henry's Law Constant Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isononylphenol (INP) represents a complex reaction mass of isomers, predominantly branched 4-nonylphenols. In drug development (as a precursor for surfactant synthesis) and environmental toxicology, accurate determination of its volatility is critical. While INP exhibits a low vapor pressure (VP), its thermodynamic drive to escape the aqueous phase—quantified by Henry's Law Constant (


)—is significant due to its hydrophobicity.

This guide synthesizes experimental data and theoretical derivations to establish authoritative values for INP. It details the Gas Stripping and Generator Column methodologies required to validate these properties in a laboratory setting, ensuring reproducibility in kinetic studies.

Physicochemical Identity & Structural Complexity[1][2]

"this compound" is a trivial name often used interchangeably with Branched 4-nonylphenol . It is not a single structure but a mixture of isomers with varying branching on the nonyl chain.[1] This isomeric distribution affects physicochemical measurements; therefore, values are reported as weighted averages of the reaction mass.[1]

PropertyDetail
Primary CAS 84852-15-3 (Branched 4-nonylphenol); 11066-49-2 (this compound, mixed)
IUPAC Name 4-(2,6-dimethylheptan-4-yl)phenol (representative isomer)
Molecular Weight 220.35 g/mol
Physical State Viscous, pale yellow liquid
Log

4.48 – 5.4 (High lipophilicity)

Critical Note: Researchers must distinguish between linear nonylphenol (n-NP) and branched nonylphenol (NP/INP). The branched isomers generally exhibit higher water solubility and slightly higher vapor pressures than their linear counterparts due to reduced crystal lattice energy/packing efficiency.[1]

Vapor Pressure (VP) Dynamics

The vapor pressure of INP is low, classifying it as a semi-volatile organic compound (SVOC).[1] However, it is not negligible. The pressure is governed by the cohesive forces of the phenolic hydroxyl group (hydrogen bonding) and the Van der Waals forces of the alkyl chain.[1]

Authoritative Data Values

The following values represent the consensus from OECD SIDS (Screening Information Data Sets) and industrial chemical safety reports (ECHA).

ParameterValueConditionSource
Vapor Pressure 0.3 Pa (

mmHg)
@ 25°COECD SIDS [1]
Vapor Pressure < 0.01 hPa (< 1 Pa)@ 20°CECHA Registration [2]
Enthalpy of Vaporization (

)
75 - 85 kJ/mol EstimatedDerived from Clausius-Clapeyron
Temperature Dependence

The relationship between VP and temperature follows the Antoine Equation.[1] For INP, a simplified log-linear relationship is often observed in the ambient range (10–40°C). A doubling of VP is observed roughly every 10–12°C increase, a critical factor for stability testing in heated reactors.

Henry's Law Constant ( ): The Air-Water Partitioning[1][4]

Henry's Law Constant is the definitive metric for volatility from aqueous solutions.[1] It describes the equilibrium ratio of the chemical's partial pressure in the gas phase to its concentration in the liquid phase.[1][2][3]



Where:

  • 
     = Vapor Pressure (Pa)[4][5][6]
    
  • 
     = Water Solubility (mol/m³)[7]
    
Derivation of for this compound[1]

To calculate


, we must first establish the water solubility.[1] Due to the hydrophobic alkyl chain, INP solubility is extremely low.[1]
  • Water Solubility (

    
    ):  ~6 mg/L (at 20°C) [1][5]
    
  • Molar Solubility:

    
    
    
  • Calculation:

    
    
    
Consensus Values

Literature values for nonylphenol isomers fluctuate based on the specific isomer mixture tested.

Unit SystemValue RangeInterpretation
SI (

)
5.0 – 11.0 Moderately volatile from water.[1]
Dimensionless (

)


Partitioning favors water, but slow volatilization occurs.[1]
Atmospheric (

)


Significant enough for long-range transport.[1]

Implication: Despite a low vapor pressure, INP has a high activity coefficient in water. It "dislikes" water so intensely that it will escape into the air phase more readily than its vapor pressure alone would suggest.[1]

Experimental Methodologies

To validate these values in a GLP (Good Laboratory Practice) environment, direct measurement is superior to estimation. The following protocols are the industry standard for SVOCs like this compound.

Protocol A: Dynamic Gas Stripping (For Determination)

This method is preferred over static headspace analysis for low-volatility compounds.

Principle: An inert gas (nitrogen) bubbles through an aqueous solution of INP. The decline in INP concentration over time is directly proportional to


.[1]

Workflow Diagram:

GasStripping cluster_0 Phase 1: Saturation cluster_1 Phase 2: Capture N2_Source Inert Gas (N2) Flow Controller Stripping_Col Stripping Column (Thermostated INP Solution) N2_Source->Stripping_Col Constant Flow (F) Trap Adsorbent Trap (Tenax TA or XAD-2) Stripping_Col->Trap Vapor Phase Transfer Analysis GC-MS Analysis (Quantify Decay) Stripping_Col->Analysis Periodic Aliquot Sampling (ln(C/C0) vs Time) Extraction Solvent Extraction (Hexane/DCM) Trap->Extraction Elution Extraction->Analysis Injection

Figure 1: Dynamic Gas Stripping workflow for determining Henry's Law Constant. The slope of the ln(Concentration) vs. Time plot yields the constant.

Key Equation:



  • 
    : Gas flow rate
    
  • 
    : Liquid volume
    
Protocol B: Generator Column (For Solubility & VP)

Because INP is a viscous liquid with isomers that may form emulsions, the "shake-flask" method is prone to error (overestimation due to micro-emulsions). The Generator Column method is required for high precision.[1]

  • Preparation: Coat a solid support (glass beads or Chromosorb) with liquid INP.

  • Equilibration: Pack the support into a column. Pump water (for solubility) or gas (for VP) through the column at a slow, controlled rate.

  • Saturation: The fluid exiting the column is thermodynamically saturated without the risk of emulsion formation.[1]

  • Quantification: Analyze the eluate via HPLC-fluorescence (more sensitive for phenols than UV).

Environmental & Research Implications

The partitioning behavior of INP dictates its fate in biological and industrial systems.[1]

FatePathways INP This compound (INP) Release Water Aquatic Phase (Solubility ~6mg/L) INP->Water Direct Discharge Air Atmosphere (VP ~0.3 Pa) Water->Air Volatilization (Driven by Kh ~11 Pa.m3/mol) Sediment Sediment/Soil (High Koc) Water->Sediment Adsorption (Log Kow > 4.5) Air->Water Deposition (Minor) Sediment->Water Desorption (Slow)

Figure 2: Environmental partitioning logic. High


 drives water-to-air transfer, while high 

drives water-to-sediment adsorption.
Application in Drug Development

When using INP as a raw material for Polyethylene Glycol (PEG) functionalization or surfactant synthesis:

  • Stripping Efficiency: Due to the

    
     of ~11 Pa·m³/mol, residual unreacted INP can be removed from aqueous reaction mixtures using vacuum stripping or steam distillation, but it requires significant energy input compared to volatile solvents.
    
  • Safety: The vapor concentration at saturation (25°C) is approx 20-30 mg/m³, which exceeds many occupational exposure limits (OELs). Closed-loop handling is mandatory.

References

  • OECD (Organization for Economic Co-operation and Development). (2001). SIDS Initial Assessment Report for SIAM 12: Nonylphenol (branched). UNEP Publications. Retrieved from [Link][2]

  • ECHA (European Chemicals Agency). (2023).[8] Registration Dossier for 4-nonylphenol, branched and linear. ECHA.[8] Retrieved from [Link]

  • Xie, Z., et al. (2004). "Henry's law constants measurements of the nonylphenol isomer 4(3',5'-dimethyl-3'-heptyl)-phenol, tertiary octylphenol and γ-hexachlorocyclohexane between 278 and 298 K." Atmospheric Environment, 38(29), 4859-4868. Retrieved from [Link]

  • Sander, R. (2015).[2] "Compilation of Henry's law constants (version 4.0) for water as solvent." Atmospheric Chemistry and Physics, 15, 4399-4981. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Isononylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isononylphenol (INP) represents a complex mixture of branched isomers of nonylphenol, a compound of significant environmental and public health interest.[1][2] As a degradation product of nonylphenol polyethoxylates (NPEs), which are widely used non-ionic surfactants, INP is frequently detected in various environmental matrices.[2][3] Due to its classification as an endocrine-disrupting chemical (EDC), capable of interfering with hormonal systems, the sensitive and accurate quantification of INP is paramount for environmental monitoring, food safety assessment, and toxicological studies.[4][5][6] This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in complex sample matrices.

The primary analytical challenge in INP quantification lies in its isomeric complexity. Commercial this compound is a mixture of numerous structural isomers, which often co-elute in traditional chromatographic systems, making accurate quantification difficult.[2][3] This method addresses this challenge through optimized chromatographic separation and the high selectivity of tandem mass spectrometry.

Principle of the Method

This method employs a reversed-phase HPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8] The MRM approach provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to this compound.[7][8][9] Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. This protocol outlines a robust Solid-Phase Extraction (SPE) procedure, a widely used and effective technique for sample cleanup and concentration.[10][11][12]

Experimental Workflow & Protocols

The overall analytical workflow is depicted in the following diagram:

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Aqueous Matrix) Fortification 2. Fortification (Internal Standard) Sample_Collection->Fortification Spike SPE 3. Solid-Phase Extraction (SPE) Fortification->SPE Load Elution_Concentration 4. Elution & Concentration SPE->Elution_Concentration Elute HPLC 5. HPLC Separation Elution_Concentration->HPLC Inject MSMS 6. MS/MS Detection (MRM Mode) HPLC->MSMS Ionize Quantification 7. Quantification (Calibration Curve) MSMS->Quantification Acquire Data Reporting 8. Reporting Quantification->Reporting Generate Results

Figure 1: General workflow for the quantification of this compound.

Materials and Reagents
  • Standards: this compound analytical standard (technical mixture).[13] Isotopically labeled this compound (e.g., ¹³C₆-4-n-Nonylphenol) is recommended as an internal standard (IS) to correct for matrix effects and variations in extraction recovery.[4][14]

  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid or acetic acid (LC-MS grade). Dichloromethane (for SPE elution).[14]

  • SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent). The choice of sorbent may require optimization based on the sample matrix.

  • Other Reagents: High-purity nitrogen for solvent evaporation.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to construct the calibration curve.

  • Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standard in methanol.

  • Calibration Standards: Prepare calibration standards in a clean matrix (e.g., reagent water) by spiking with the working standard solutions and a constant concentration of the internal standard. A typical calibration range might be from 0.1 to 100 ng/mL.[15]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to isolate and concentrate the this compound from the sample matrix while removing interfering substances.[10][12]

  • Sample Pre-treatment:

    • For aqueous samples, ensure the pH is adjusted to a neutral or slightly acidic range (pH 6-7) to keep the phenolic group protonated.

    • Centrifuge or filter samples with high particulate matter to prevent clogging of the SPE cartridge.

    • Spike the sample with the internal standard solution.[16]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water.[17] Do not allow the cartridge to go dry after this step.[17] This step solvates the stationary phase and prepares it for sample loading.[17]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 2-5 mL/min).[14]

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences. This step is crucial for a clean final extract.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-30 minutes to remove residual water.[14]

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 2 x 3 mL) of a strong organic solvent, such as methanol or a methanol/dichloromethane mixture.[14]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase composition.

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

HPLC-MS/MS Analysis

Rationale for Parameter Selection:

  • Chromatography: A C18 column is chosen for its excellent retention of hydrophobic compounds like this compound. Gradient elution with acetonitrile and water (acidified to improve peak shape and ionization) provides the necessary resolving power to separate the complex mixture of isomers.[2][3]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is selected due to the acidic nature of the phenolic hydroxyl group, which readily deprotonates to form the [M-H]⁻ ion.[14] Tandem MS (MS/MS) in MRM mode is used for its high selectivity and sensitivity, minimizing the impact of co-eluting matrix components.[7]

Instrumentation and Conditions:

Parameter Condition
HPLC System Any standard UHPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.0 kV
Source Temperature 120°C[18]
Desolvation Temperature 300°C[18]
Cone Gas Flow 40 L/h[7]
Desolvation Gas Flow 300 L/h[18]
Collision Gas Argon[7]

MRM Transitions:

The selection of appropriate MRM transitions is critical for the specificity of the method. These should be optimized by infusing a standard solution of this compound directly into the mass spectrometer.

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
This compound219.2133.1147.1Optimized (e.g., 25-35)
¹³C₆-4-n-Nonylphenol (IS)225.2139.1153.1Optimized (e.g., 25-35)

Note: The specific m/z values and collision energies may vary slightly depending on the instrument and should be empirically determined. The quantifier transition is used for concentration calculations, while the qualifier transition is used for confirmation of the analyte's identity.[9][19]

Data Analysis and Method Validation

Quantification: Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x) is typically used.

Method Validation: A comprehensive method validation should be performed to ensure the reliability of the results.[20][21] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[22]

  • Accuracy and Precision: Determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115%, and precision (relative standard deviation, RSD) should be <15%.[22]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of the analyte.

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects.[4]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Recoveries should be consistent and reproducible.[23]

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound. The combination of an optimized solid-phase extraction protocol, efficient chromatographic separation of isomers, and highly selective tandem mass spectrometry detection allows for the accurate and sensitive determination of this important environmental contaminant in various complex matrices. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

  • ResearchGate. (2025). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Available at: [Link]

  • PubMed. (n.d.). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Available at: [Link]

  • PubMed. (2022). Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). Nonylphenol, PESTANAL, analyti | 46018-1G | SUPELCO. Available at: [Link]

  • ScienceDirect. (n.d.). Solvent extraction of selected endocrine-disrupting phenols using ionic liquids. Available at: [Link]

  • MDPI. (n.d.). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. Available at: [Link]

  • Shimadzu. (n.d.). High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. Available at: [Link]

  • ASCE Library. (n.d.). Analytical Methods for Measuring Endocrine Disruptors and Pharmaceuticals. Available at: [Link]

  • Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Available at: [Link]

  • YouTube. (2025). Sample preparation best practices for accurate LC–MS analysis. Available at: [Link]

  • Bureau of Indian Standards. (2022). 4-NONYLPHENOL — SPECIFICATION. Available at: [Link]

  • Agilent. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Available at: [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Available at: [Link]

  • ResearchGate. (2015). determination of nonylphenols in water by liquid-liquid microextraction and gc-ms. Available at: [Link]

  • PubMed. (2023). New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry. Available at: [Link]

  • PubMed. (n.d.). Solid-phase extraction of phenols. Available at: [Link]

  • ResearchGate. (2025). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Available at: [Link]

  • ECHA. (n.d.). Phenol, 4-nonyl-, branched - Substance Information. Available at: [Link]

  • Royal Society of Chemistry. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Available at: [Link]

  • AWS. (n.d.). Isomer-specific Determination of 4-nonylphenols using Comprehensive Two-dimensional Gas Chromatography/Time-of-Flight Mass Spect. Available at: [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). p-Nonylphenol as a Versatile Solvent for the Liquid–Liquid Extraction of Cationic Metal Complexes. Available at: [Link]

  • ResearchGate. (n.d.). Optimized parameters set in MRM mode, showing the quantifier and qualifier ions for each analyte with the corresponding collision energy (CE) utilized. Available at: [Link]

  • MDPI. (n.d.). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). Available at: [Link]

  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available at: [Link]

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Available at: [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]

  • Frontiers. (n.d.). Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. Available at: [Link]

  • Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Available at: [Link]

  • YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. Available at: [Link]

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  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

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Application Note: High-Sensitivity Analysis of Isononylphenol (INP) via Silylation GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isononylphenol (INP) is a technical mixture of branched nonylphenol isomers used extensively in the production of surfactants and antioxidants. Due to its endocrine-disrupting properties, precise quantification is critical in pharmaceutical and environmental matrices.

Direct Gas Chromatography (GC) analysis of INP is challenged by the polar phenolic hydroxyl group, which causes peak tailing, adsorption in the inlet, and poor sensitivity. Furthermore, INP exists as a complex cluster of isomers, making resolution difficult.

This guide details a robust Silylation Protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert INP into its trimethylsilyl (TMS) ether derivatives. This transformation reduces polarity, improves thermal stability, and enhances the separation of isomer clusters on standard 5% phenyl-arylene columns.

Chemical Strategy & Mechanism
2.1 The Derivatization Mechanism

The core objective is to replace the active protic hydrogen on the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1][2] This is a nucleophilic substitution reaction (


 mechanism).
  • Target: Phenolic -OH group.

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to increase the silyl donor strength.

  • Product: this compound-TMS ether + volatile byproducts (TMS-trifluoroacetamide).

Figure 1: Silylation Reaction Mechanism

G INP This compound (R-Ph-OH) Transition Transition State (Nucleophilic Attack) INP->Transition + Catalyst (TMCS) BSTFA BSTFA (Silyl Donor) BSTFA->Transition Product TMS-Isononylphenol (R-Ph-O-Si(CH3)3) Transition->Product Byproduct Byproducts (Volatile Amides) Transition->Byproduct

Caption: Nucleophilic attack of the phenolic oxygen on the silicon atom of BSTFA, catalyzed by TMCS.

2.2 Reagent Selection Matrix

While multiple silylation reagents exist, BSTFA is selected for INP due to its balance of reactivity and byproduct volatility.

ReagentCompositionPros for INP AnalysisCons
BSTFA + 1% TMCS N,O-Bis(trimethylsilyl)trifluoroacetamideGold Standard. High reactivity; byproducts elute early, not interfering with late-eluting INP isomers.Sensitive to moisture.[3]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideMost volatile byproducts.[2] Good if analyzing early eluting compounds alongside INP.Slightly more expensive; unnecessary for high-boiling INP.
MTBSTFA N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideCreates TBDMS derivatives (heavier, hydrolytically stable).Not Recommended. Adds significant mass (+114 Da), potentially reducing sensitivity for trace analysis.
Experimental Protocol

Safety Note: Derivatization reagents are moisture-sensitive and corrosive. Perform all work in a fume hood.

3.1 Sample Preparation (Pre-Derivatization)
  • Extraction: Extract samples using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) according to ISO 18857-2 or EPA 8270E.

  • Solvent Exchange: Final extract should be in a non-protic solvent (e.g., Hexane, Isooctane, or Dichloromethane).

  • Drying (CRITICAL): Remove all traces of water.

    • Method: Elute extract through a column of anhydrous Sodium Sulfate (

      
      ) or use a nitrogen blow-down evaporator to dryness.
      
    • Why? Water reacts with BSTFA faster than phenols, consuming the reagent and creating siloxanes that foul the MS source.

3.2 Derivatization Workflow

Figure 2: Step-by-Step Derivatization Workflow

Workflow Start Dry Extract (Nitrogen Blowdown) AddReagent Add 50 µL BSTFA + 1% TMCS Add 50 µL Pyridine (Solvent) Start->AddReagent Ensure Anhydrous Incubate Reaction 65°C for 30 Minutes AddReagent->Incubate Capped Vial Cool Cool to Room Temp Dilute with Hexane (if needed) Incubate->Cool Inject GC-MS Injection (1 µL Splitless) Cool->Inject

Caption: Optimized workflow for the conversion of this compound to TMS-Isononylphenol.

3.3 Detailed Steps
  • Transfer: Move the dried extract residue to a 2 mL amber GC vial with a 200 µL glass insert.

  • Reagent Addition: Add 50 µL of Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly. Heat at 65°C for 30 minutes in a heating block.

    • Note: Phenols are sterically accessible; extreme heat (>80°C) is unnecessary and may degrade the septum.

  • Cooling: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is high, dilute with isooctane or hexane to the final volume (e.g., 1 mL).

  • Injection: Inject within 24 hours.

Instrumental Method (GC-MS)[5][6][7][8][9][10][11][12][13]

The following parameters are optimized for the separation of the INP isomer cluster.

4.1 Gas Chromatography Parameters
  • System: Agilent 7890/8890 or equivalent.

  • Column: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5ms, ZB-5ms).

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film.[4]
  • Inlet: Splitless Mode (for trace analysis) or Split 1:10 (for high conc).

    • Temp: 280°C.[4][5]

    • Liner: Ultra-Inert Single Taper with Wool (prevents discrimination of high boiling isomers).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 4°C/min to 280°C (slow ramp separates isomers).

    • Final: 300°C (hold 3 min).

4.2 Mass Spectrometry (MS) Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) is preferred for quantitation; Scan (m/z 50-500) for identification.

Target Ions for TMS-Isononylphenol: Unlike linear 4-nonylphenol, INP is a mixture. You will observe a "cluster" of peaks.

  • Molecular Weight (TMS-NP): 292 Da.

  • Quantitation Ions (SIM):

    • m/z 207 (Primary Quant - cleavage of alkyl chain).

    • m/z 179 (Qualifier).

    • m/z 193 (Qualifier).

    • m/z 292 (Molecular Ion - often weak in EI).

Quality Assurance & Troubleshooting
5.1 Internal Standards

To validate the derivatization efficiency, use an isotopically labeled internal standard added prior to extraction/derivatization.

  • Recommended:

    
    -4-n-Nonylphenol  or 4-n-Nonylphenol-d4 .
    
  • Note: The internal standard will elute as a sharp single peak (linear isomer), while the analyte (INP) elutes as a cluster.

5.2 Quantitation of Isomers

INP does not elute as a single peak.

  • Integration: Integrate the entire cluster of peaks (typically 13-15 resolved peaks) in the retention time window (approx 12-16 mins under proposed conditions).

  • Calculation: Sum the area of all peaks in the cluster and compare against the total area of the INP technical standard.

5.3 Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response / Missing Peaks Moisture in sample.Ensure extract is completely dry. Use fresh BSTFA ampoules.
Extra Peaks (m/z 73, 147) Siloxane bleed or excess reagent.These are reagent artifacts. Ignore if they don't co-elute. Ensure inlet liner is clean.
Tailing Peaks Active sites in inlet.Change liner (use deactivated wool). Trim column by 10-20 cm.
Incomplete Derivatization Steric hindrance or old reagent.Increase reaction time to 60 mins. Add 10% more reagent.
References
  • ISO 18857-2:2009 . Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A in non-filtered samples following solid-phase extraction and derivatisation. International Organization for Standardization.

  • U.S. EPA Method 8270E . Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5][6][7] U.S. Environmental Protection Agency.[6][7][8][9]

  • Schumacher, et al.Gas chromatographic-mass spectrometric determination of alkylphenols... (Basis for ISO 18857).
  • Sigma-Aldrich Technical Bulletin . Derivatization Reagents for GC.[1][2][3][10][11]

Sources

Application Note: Robust Quantification of Isononylphenol in Municipal Sludge using Solid-Phase Extraction (SPE) Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated protocol for the extraction, purification, and quantification of isononylphenol (INP) from complex sludge matrices. This compound, a technical mixture of branched C9 isomers of nonylphenol, is a recognized endocrine-disrupting chemical (EDC) that tends to accumulate in sewage sludge due to its lipophilic nature.[1][2] Given that a significant portion of biosolids are applied to land as an agricultural amendment, accurate monitoring of INP concentrations is critical for environmental risk assessment.[3] This guide details a methodology combining ultrasonic-assisted extraction (UAE) with C18 solid-phase extraction (SPE) for efficient sample cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for selective and sensitive quantification. The causality behind each step is explained to provide researchers with a deep understanding of the method's mechanics, ensuring reliable and reproducible results.

Introduction: The Challenge of this compound Analysis in Sludge

This compound is widely used in the manufacturing of antioxidants, detergents, and as a precursor to non-ionic surfactants like nonylphenol ethoxylates.[2] During wastewater treatment, these compounds biodegrade into more persistent and often more toxic metabolites, including this compound, which then concentrate in the sewage sludge.[4][5] The analysis of INP in sludge is notoriously challenging due to the complexity of the matrix. Sludge is rich in organic matter, lipids, and a multitude of other contaminants that can cause significant matrix effects, interfering with accurate quantification.[6][7][8]

Effective sample preparation is therefore the most critical phase of the analytical workflow. The goal is to isolate the target analyte(s) from interfering components while achieving high recovery rates. This protocol employs a two-pronged approach: an initial powerful extraction from the solid matrix followed by a selective cleanup to purify the extract.

  • Ultrasonic-Assisted Extraction (UAE): This technique is chosen for the initial extraction due to its efficiency and effectiveness in disrupting the complex sludge matrix.[9][10] High-frequency sound waves generate cavitation bubbles; the collapse of these bubbles creates localized high pressure and temperature, enhancing solvent penetration into the sludge particles and facilitating the release of entrapped INP.[9] This method is generally faster and requires less solvent compared to traditional methods like Soxhlet extraction.[11]

  • Solid-Phase Extraction (SPE): SPE is a cornerstone of modern sample preparation, offering a highly selective method for analyte enrichment and matrix simplification.[12][13] For a nonpolar compound like this compound, a reversed-phase sorbent such as C18 is ideal. The hydrophobic C18 chains interact with the nonpolar nonyl- group of the analyte, retaining it on the sorbent while more polar interferences are washed away.[14]

Experimental Workflow Overview

The entire process, from sample collection to final analysis, is designed to be a self-validating system with checkpoints for quality control. The workflow is visualized below.

SPE_Workflow cluster_prep Part 1: Sample Preparation & Initial Extraction cluster_spe Part 2: Solid-Phase Extraction (SPE) Cleanup cluster_analysis Part 3: Analysis Sample 1. Sludge Sample Collection (Lyophilized & Ground) Spike 2. Surrogate Spike (e.g., 4-n-Nonylphenol-d8) Sample->Spike UAE 3. Ultrasonic-Assisted Extraction (Solvent: Acetone or Hexane/Acetone) Spike->UAE Centrifuge 4. Centrifugation & Supernatant Collection UAE->Centrifuge Evaporation1 5. Solvent Evaporation & Reconstitution Centrifuge->Evaporation1 Condition 6. SPE Cartridge Conditioning (Methanol then Water) Load 7. Sample Loading Evaporation1->Load Condition->Load Wash 8. Interference Wash (Methanol/Water Mixture) Load->Wash Elute 9. Analyte Elution (Dichloromethane & Methanol) Wash->Elute Evaporation2 10. Eluate Concentration Elute->Evaporation2 Derivatization 11. Derivatization (e.g., with BSTFA) Evaporation2->Derivatization GCMS 12. GC-MS Analysis Derivatization->GCMS

Caption: Workflow for this compound analysis from sludge.

Detailed Protocols

Materials and Reagents
Item Specification
This compound StandardTechnical Grade Mixture, >98% purity
Surrogate Standarde.g., 4-n-Nonylphenol-d8
Internal Standarde.g., PCB-209 or similar
SolventsAcetone, Methanol, Dichloromethane (DCM), Hexane (all HPLC or GC grade)
ReagentsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Anhydrous Sodium Sulfate
SPE CartridgesC18 bonded silica, 500 mg, 6 mL format
GlasswareVolumetric flasks, centrifuge tubes, conical vials, Pasteur pipettes
EquipmentUltrasonic bath/probe, Centrifuge, Nitrogen evaporator, GC-MS system
Step-by-Step Methodology

Part 1: Sample Preparation and Ultrasonic Extraction

  • Sample Pre-treatment: Freeze-dry (lyophilize) the wet sludge sample to a constant weight.[4] Homogenize the dried sludge by grinding it into a fine powder (<200 µm). This increases the surface area for efficient extraction. Store the dried powder in a desiccator until extraction.

  • Extraction Preparation: Weigh approximately 1.0 g of the dried, homogenized sludge into a 50 mL glass centrifuge tube.

  • Surrogate Spiking: Spike the sample with a known amount of surrogate standard (e.g., 4-nonylphenol-d8) to monitor extraction efficiency and correct for matrix effects. The spiking level should be chosen to be within the calibrated range of the instrument.

  • Solvent Addition: Add 20 mL of acetone to the centrifuge tube. Acetone is an effective solvent for extracting moderately polar to nonpolar compounds from solid matrices.[11] Alternatively, a mixture of ethyl acetate-dichloromethane (1:1, v/v) can be used.[15]

  • Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath for 20 minutes.[11] Ensure the water level in the bath is sufficient to cover the solvent level in the tube. The ultrasonic energy will disrupt the sludge particles, facilitating the transfer of INP into the solvent.

  • Separation: Centrifuge the tube at 3000 rpm for 10 minutes to pellet the solid sludge particles.

  • Collection: Carefully decant the supernatant (the acetone extract) into a clean flask.

  • Repeat Extraction: Repeat steps 4-7 two more times on the sludge pellet, combining all three supernatants. This ensures exhaustive extraction of the analyte.

  • Concentration & Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. It is crucial not to evaporate to complete dryness to avoid loss of the semi-volatile analyte. Reconstitute the residue in 2 mL of a 1:1 methanol/water solution for SPE loading.

Part 2: Solid-Phase Extraction (SPE) Cleanup

The SPE procedure is designed to isolate INP from co-extracted interfering compounds.

SPE_Process Condition 1. Conditioning Activate sorbent (Methanol) Equilibrate 2. Equilibration Prepare for aqueous sample (Reagent Water) Condition->Equilibrate Solvates C18 chains Load 3. Sample Loading Analyte binds to C18 sorbent Equilibrate->Load Ensures analyte retention Wash 4. Wash Remove polar interferences (40% Methanol in Water) Load->Wash Interferences pass through Elute 5. Elution Disrupt analyte-sorbent interaction (DCM/Methanol) Wash->Elute Stronger solvent releases analyte

Caption: The five key stages of the SPE cleanup process.

  • Cartridge Conditioning: Place a C18 SPE cartridge (500 mg/6 mL) on a vacuum manifold. Condition the sorbent by passing 10 mL of methanol through the cartridge. This step solvates the C18 chains, "activating" the sorbent for interaction. Do not allow the sorbent to go dry.

  • Cartridge Equilibration: Immediately follow with 10 mL of reagent-grade water. This step displaces the methanol and prepares the sorbent for the aqueous sample extract. Again, do not let the sorbent bed go dry.

  • Sample Loading: Load the 2 mL reconstituted sample extract onto the cartridge. Apply a gentle vacuum to achieve a slow, consistent flow rate (approximately 1-2 mL/min). A slow flow rate is critical for ensuring sufficient interaction time between the analyte and the sorbent.[14]

  • Interference Wash: Wash the cartridge with 10 mL of a 40:60 (v/v) methanol/water mixture. This solution is polar enough to wash away hydrophilic interferences but not strong enough to elute the retained this compound.[15] After the wash, dry the cartridge under full vacuum for 10 minutes to remove residual water.

  • Analyte Elution: Elute the this compound from the cartridge using two successive aliquots of solvent. First, use 5 mL of dichloromethane, followed by 5 mL of methanol.[15] Collect the eluate in a clean conical vial. This combination of solvents ensures the complete release of the analyte from the sorbent.

Part 3: Derivatization and GC-MS Analysis

  • Final Concentration: Evaporate the collected eluate to approximately 0.5 mL under a gentle nitrogen stream.

  • Derivatization: For GC analysis, the polar hydroxyl group of this compound must be derivatized to increase its volatility and thermal stability.[16][17] Add 50 µL of BSTFA (with 1% TMCS) to the concentrated extract.[4][18] Cap the vial and heat at 60°C for 30 minutes.[19] This reaction replaces the active hydrogen on the phenolic group with a trimethylsilyl (TMS) group.

  • Internal Standard: After cooling, add a known amount of internal standard (e.g., PCB-209) before bringing the final volume to 1.0 mL with hexane.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[20]

GC-MS Parameter Typical Condition Rationale
Injector Splitless, 280°CEnsures efficient vaporization of the derivatized analyte.
Column DB-5MS (or equivalent), 30m x 0.25mm, 0.25µmA nonpolar column suitable for separating a wide range of organic compounds.
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 minProvides good separation of INP isomers from matrix components.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas standard for MS applications.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions for the target analyte.
Monitored Ions (TMS-INP) m/z 107, 135, 149, 163, 207These are characteristic fragment ions of the TMS-derivatized branched nonylphenol isomers.[20]

Method Validation and Quality Control

A robust method requires rigorous validation to ensure data integrity.

  • Linearity: A calibration curve should be prepared using at least five concentration levels of the derivatized INP standard. The curve should exhibit a correlation coefficient (R²) of ≥ 0.995.

  • Recovery: The recovery of the surrogate standard should be calculated for each sample. Acceptable recovery rates typically fall within the 70-130% range, as per U.S. EPA guidelines.[15]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined by analyzing spiked samples at decreasing concentrations. For sludge, typical LOQs are in the range of 0.15–0.47 µg/kg.[15]

  • Blanks: A method blank (reagents and sorbents carried through the entire process without a sludge sample) should be run with each batch of samples to check for contamination.

Typical Performance Data

Parameter Expected Result Reference
Recovery Rate 72.8% – 114.1%[15]
LOQ (dry weight) 0.15 – 0.47 µg/kg[15]
RSD (Precision) < 15%[1][15]

Troubleshooting

Problem Potential Cause Solution
Low Analyte Recovery 1. Incomplete initial extraction. 2. SPE cartridge went dry before loading. 3. Elution solvent too weak or volume too low.1. Ensure sludge is finely ground; consider increasing sonication time. 2. Re-condition and re-equilibrate a new cartridge. 3. Use the recommended solvent combination and volumes; try applying elution solvent in smaller aliquots to improve interaction.[14]
High Background/Interference 1. Insufficient SPE wash step. 2. Contaminated reagents or glassware.1. Ensure the wash solvent composition is correct and the volume is adequate. 2. Run a method blank to identify the source of contamination.
Poor Chromatographic Peak Shape 1. Incomplete derivatization. 2. Active sites in the GC inlet or column.1. Ensure derivatization reagent is fresh and reaction conditions (temp/time) are met. 2. Deactivate the GC inlet liner with a silylating agent; use a new, high-quality column.

Conclusion

The described methodology provides a reliable and robust framework for the determination of this compound in complex sludge samples. By combining the efficiency of ultrasonic-assisted extraction with the selectivity of C18 solid-phase extraction, this protocol effectively overcomes the challenges posed by the sludge matrix. The subsequent derivatization and GC-MS analysis in SIM mode afford high sensitivity and specificity. Adherence to the detailed steps and quality control measures outlined in this application note will enable researchers to generate high-quality, defensible data crucial for environmental monitoring and human health risk assessment.

References

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  • PubMed. (n.d.). Extraction of nonylphenol and nonylphenol ethoxylates from sewage sludge using the pressurized fluid extraction method and the supercritical fluid extraction method. Available at: [Link]

  • ResearchGate. (2008). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]

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  • PubMed. (2014). Investigation of nonylphenol and nonylphenol ethoxylates in sewage sludge samples from a metropolitan wastewater treatment plant in Turkey. Available at: [Link]

  • PubMed. (2011). Development of a novel solid-phase extraction element for the detection of nonylphenol in the surface water of Hangzhou. Available at: [Link]

  • Agilent. (n.d.). Analysis of Nonylphenol, Nonylphenol Mono-, and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Available at: [Link]

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  • PubMed. (2007). Quantitative Determination of Octylphenol, Nonylphenol, Alkylphenol Ethoxylates and Alcohol Ethoxylates by Pressurized Liquid Extraction and Liquid Chromatography-Mass Spectrometry in Soils Treated With Sewage Sludges. Available at: [Link]

  • PubMed. (2014). Removal of phenolic endocrine disrupting compounds from waste activated sludge using UV, H2O2, and UV/H2O2 oxidation processes: effects of reaction conditions and sludge matrix. Available at: [Link]

  • Royal Society of Chemistry. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Available at: [Link]

  • PubMed. (2008). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Isononylphenol. Available at: [Link]

  • ResearchGate. (2006). [Determination of nonylphenol in wastewater by solid phase extraction gas chromatography mass spectrometry and multi-selective ions]. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. Available at: [Link]

  • ResearchGate. (2022). How do water matrices influence QSPR models in wastewater treatment?–A case study on the sonolytic elimination of phenol derivates. Available at: [Link]

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  • ResearchGate. (2014). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Available at: [Link]

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  • Wiley Online Library. (2024). Ultrasonic Disintegration of Municipal Sludge: Fundamental Mechanisms, Process Intensification and Industrial Sono‐Reactors. Available at: [Link]

  • Wikipedia. (n.d.). Nonylphenol. Available at: [Link]

  • PubMed. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Available at: [Link]

  • MDPI. (2022). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Available at: [Link]

  • ResearchGate. (2002). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Available at: [Link]

  • ResearchGate. (2005). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Research on Evaluating Concentrations of Endocrine Disrupting Chemicals in Biosolids (Sewage Sludge). Available at: [Link]

  • Research Square. (2022). How do water matrices influence QSPR models in wastewater treatment?–A case study on the sonolytic elimination of phenol derivates. Available at: [Link]

  • MDPI. (2010). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Available at: [Link]

  • Pharos. (n.d.). p-Isononylphenol. Available at: [Link]

Sources

Steam distillation extraction for Isononylphenol in wastewater.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction of Isononylphenol (INP) —a critical endocrine-disrupting isomeric mixture—from high-organic-load wastewater using Simultaneous Distillation Extraction (SDE) .

While Solid Phase Extraction (SPE) is common for clean water, it often suffers from clogging and matrix breakthrough in "dirty" wastewater (e.g., influent, tannery waste, sludge). SDE, utilizing the Likens-Nickerson principle, offers a superior alternative by combining steam distillation (separation from non-volatiles/lipids) with continuous solvent extraction (concentration).[1] This method yields high-purity extracts suitable for GC-MS analysis without extensive post-cleanup.

Scientific Principle & Mechanism

The extraction relies on the principle of Codistillation and Continuous Liquid-Liquid Partitioning .

  • Steam Volatilization: Although this compound has a high boiling point (~295°C), it exhibits sufficient vapor pressure at

    
     to codistill with water (azeotrope-like behavior). Acidification of the sample ensures INP exists in its protonated, molecular form (Phenol-OH), rather than the non-volatile phenolate ion (Phenol-O⁻).
    
  • The Likens-Nickerson Loop:

    • Flask A (Sample): Boils water/sample, generating steam + INP vapor.

    • Flask B (Solvent): Boils an immiscible solvent (e.g., Dichloromethane or Isohexane), generating solvent vapor.

    • Condensation Chamber: Both vapors mix and condense on a cold finger.

    • Phase Separation: The condensate falls into a trap where the phases separate. The aqueous phase returns to Flask A, and the organic phase (enriched with INP) returns to Flask B.

    • Result: Over 1–3 hours, the solvent flask actively concentrates the analyte while rejecting non-volatile matrix components (salts, humic acids, solids).

Experimental Protocol

Reagents & Materials
  • Target Analyte: this compound (Technical mixture, CAS: 25154-52-3).

  • Extraction Solvent: Dichloromethane (DCM) (Pesticide Grade) or n-Hexane. Note: DCM is preferred for higher solubility of phenolic moieties, but Hexane is better if lipid interference is extreme.

  • Reagents: Sulfuric Acid (

    
    , conc.), Sodium Sulfate (anhydrous), Sodium Chloride (NaCl).
    
  • Apparatus: Likens-Nickerson Extraction Head (Glass), 1L Round Bottom Flask (Sample), 50mL Round Bottom Flask (Solvent), Heating Mantles, Chiller (

    
    ).
    
Step-by-Step Methodology

Step 1: Sample Pre-treatment [2]

  • Collect 500 mL of wastewater.

  • Critical Step: Adjust pH to

    
     using concentrated 
    
    
    
    .
    • Reasoning: Phenols are weak acids (

      
      ). At neutral pH, a fraction may exist as ions. Acidification forces 100% into the volatile molecular form.
      
  • Add 20g NaCl (Salting out) to enhance the partition coefficient into the organic phase and raise the boiling point slightly.

Step 2: SDE Setup (Likens-Nickerson)

  • Place the acidified sample in the 1L flask (Flask A). Add boiling chips.

  • Place 30 mL of DCM in the 50mL flask (Flask B). Add boiling chips.

  • Assemble the Likens-Nickerson head connecting both flasks.

  • Prime the central loop of the apparatus with water (sample side) and DCM (solvent side) to establish the return flow levels.

  • Start the condenser coolant flow (

    
    ).
    

Step 3: Extraction Process

  • Heat both flasks simultaneously.

  • Synchronization: Adjust heat so that condensation rates are roughly equal (or 1:1 ratio of water:solvent return). The solvent vapor must reach the cold finger to capture the analyte from the steam.

  • Duration: Reflux for 2 to 3 hours .

    • Note: Unlike volatiles, semi-volatiles like INP require longer equilibrium times.

  • Cool the system. Drain the organic phase from the central loop into Flask B.

Step 4: Concentration & Drying

  • Pass the extract (Flask B contents) through a funnel containing anhydrous Sodium Sulfate (

    
    ) to remove residual water.
    
  • Concentrate the solvent to ~1 mL using a Rotary Evaporator (

    
    , mild vacuum) or Nitrogen Blow-down.
    
  • Optional: Add Internal Standard (e.g., Bisphenol A-d16 or 4-n-Nonylphenol-d4) prior to GC injection.

Analysis & Detection (GC-MS)

Due to the isomeric nature of this compound, chromatography results in a "cluster" of peaks rather than a single sharp peak.

ParameterSetting
Instrument GC-MS (Single Quadrupole or Triple Quad)
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless,

Oven Program

(1 min)


to



to

(hold 5 min)
MS Source/Quad

/

SIM Ions m/z 107, 121, 135, 149 (Characteristic alkylphenol fragments)
Quantification Sum of area under the isomer cluster (Retention time ~12-16 min)

Workflow Visualization

The following diagram illustrates the Simultaneous Distillation Extraction logic flow and phase management.

SDE_Workflow cluster_Apparatus Likens-Nickerson Apparatus Sample Wastewater Sample (500mL) PreTreat Pre-treatment Acidify (pH < 2) + NaCl Sample->PreTreat BoilA Boiling Flask A (Sample + Steam) PreTreat->BoilA Load Condenser Condenser (Vapor Mixing Zone) BoilA->Condenser Steam + INP Vapor BoilB Boiling Flask B (DCM Solvent) BoilB->Condenser Solvent Vapor Analysis GC-MS Analysis (SIM Mode: m/z 107, 135) BoilB->Analysis Concentrate Extract Separator Phase Separator Trap (Continuous Partition) Condenser->Separator Mixed Condensate Separator->BoilA Water Return (Analyte Depleted) Separator->BoilB Solvent Return (Analyte Enriched)

Figure 1: Schematic of the SDE closed-loop cycle. The analyte continuously transfers from the aqueous steam phase to the organic solvent phase.

Performance Validation & Quality Control

To ensure regulatory compliance (e.g., EU Water Framework Directive), the method must be validated.

MetricAcceptance CriteriaNotes
Recovery 70% – 110%Lower recovery expected for sludge-heavy samples; use Surrogate Correction.
Precision (RSD) < 15%Isomer integration consistency is key.
LOD (Limit of Detection) 0.05 µg/L (ppb)Achievable with 500mL sample concentrated to 1mL.
Linearity (

)
> 0.995Range: 0.1 – 100 µg/L.
Blank Contamination < LODWarning: INP is ubiquitous in detergents. Use glass/Teflon only.

Troubleshooting Tip:

  • Emulsions in the trap: If the phases in the Likens-Nickerson trap do not separate clearly, briefly stop the heating of the water flask to allow the solvent to settle, or add a small amount of Ethanol to the trap to break surface tension.

References

  • Walsh Medical Media. Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction. Retrieved from [Link]

  • National Institutes of Health (PubMed). On-Line Coupling of Simultaneous Distillation-Extraction Using the Likens-Nickerson Apparatus with Gas Chromatography. Retrieved from [Link]

  • EZkem. In-line Distillation Phenol, USEPA by SFA. (Methodology for phenol distillation principles). Retrieved from [Link]

  • National Institutes of Health (PubMed). Determination of alkylphenol residues in baby-food purees by steam distillation extraction. (Validation of SDE for alkylphenols). Retrieved from [Link]

  • ResearchGate. Determination of Phenols Using Simultaneous Steam Distillation-Extraction. Retrieved from [Link]

Sources

Application Note: High-Efficiency Silylation of Isononylphenol Isomers using BSTFA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the derivatization of Isononylphenol (INP), a complex mixture of branched alkylphenol isomers, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with Trimethylchlorosilane (TMCS). While INP is amenable to direct GC analysis, the presence of the polar hydroxyl group leads to peak tailing, adsorption in the injector liner, and reduced sensitivity. Silylation replaces the active protic hydrogen with a trimethylsilyl (TMS) group, significantly improving chromatographic peak shape, thermal stability, and detection limits. This guide provides a robust, field-validated workflow for researchers in environmental toxicology and pharmaceutical packaging analysis.

Introduction & Chemical Basis[1][2][3][4][5]

The Analytical Challenge

This compound is not a single compound but a technical mixture of isomers with varying branching on the nonyl chain. This results in a complex chromatographic "cluster" rather than a single peak. The phenolic hydroxyl group (-OH) forms hydrogen bonds with active sites in the GC column and liner, causing:

  • Peak Tailing: Loss of resolution between isomers.

  • Carryover: Adsorption leads to "ghost peaks" in subsequent runs.

  • Discrimination: Higher boiling point isomers may be lost in the injector.

The Silylation Solution

Derivatization with BSTFA yields this compound-TMS ethers. The reaction is a nucleophilic substitution where the silyl group acts as a Lewis acid attacking the phenolic oxygen.

Reaction Mechanism:



  • BSTFA: The primary silylating agent.[1] It is highly volatile, ensuring that excess reagent and byproducts (trifluoroacetamide) elute early and do not interfere with the analyte.[2]

  • TMCS (Catalyst): Added at 1-10%, trimethylchlorosilane acts as a potent catalyst.[3] It increases the donor strength of the silyl group, which is critical for sterically hindered phenol isomers where the bulky nonyl group may shield the hydroxyl group.

Materials & Equipment

Reagents
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent). Note: Store in a desiccator at 4°C. Moisture kills this reagent.

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent) or Anhydrous Acetone (for rapid reactions).

  • Internal Standard: 4-n-Nonylphenol (linear isomer) or deuterated Bisphenol A (BPA-d16), depending on availability.

Equipment
  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Heating Block: Capable of maintaining 60°C ± 2°C.

  • Gas Chromatograph: GC-MS (Single Quadrupole or Triple Quad) equipped with a split/splitless injector.[4]

  • Column: 5% Phenyl / 95% Dimethyl arylene siloxane (e.g., DB-5MS, Rxi-5ms), 30m x 0.25mm ID x 0.25µm film.

Experimental Protocol

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis Extract Extraction (LLE or SPE) Dry Evaporate to Dryness (N2 Stream) Extract->Dry AddReagent Add 50µL Pyridine + 50µL BSTFA/TMCS Dry->AddReagent Critical: No Water Incubate Incubate 60°C for 30 min AddReagent->Incubate Cool Cool to RT Dilute if necessary Incubate->Cool Inject GC Injection (Splitless/Split) Cool->Inject Detect MS Detection (SIM/Scan)

Figure 1: Step-by-step workflow for the silylation of this compound. Strict moisture control is required between the Drying and Reagent Addition steps.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Extract the sample (water, biological fluid, or plastic extract) using an appropriate solvent (e.g., Dichloromethane or Hexane).

  • Transfer an aliquot of the extract to a 2 mL GC vial.

  • CRITICAL: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Any residual water will hydrolyze the BSTFA, halting the reaction and producing siloxanes (peaks at m/z 73, 147, 207, 281).

Step 2: Reaction Setup

  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

    • Why Pyridine? It facilitates the reaction by neutralizing the HCl byproduct (if using chlorosilanes) and acts as a basic catalyst.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately with a crimp cap to prevent atmospheric moisture ingress.

Step 3: Incubation

  • Place the vial in a heating block at 60°C for 30 minutes .

    • Note: While simple phenols react instantly, the steric bulk of branched isononyl groups requires heat to ensure quantitative conversion of all isomers.

  • Remove and allow to cool to room temperature.

Step 4: Final Prep

  • If the concentration is too high, dilute with anhydrous Hexane or Isooctane.

  • Transfer to the GC autosampler.

GC-MS Method Parameters

ParameterSettingRationale
Inlet Temp 280°CEnsures rapid volatilization of high-boiling isomers.
Injection Mode Splitless (1 min) or Split (1:10)Splitless for trace analysis (<1 ppm); Split for high conc.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Column Rxi-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates isomers effectively.
Oven Program 50°C (1 min) → 10°C/min → 300°C (5 min)Slow ramp separates the complex isomer cluster.
Transfer Line 290°CPrevents condensation before the MS source.
Ion Source 230°CStandard EI source temperature.
Acquisition Full Scan (m/z 50-500)Required to identify the isomer pattern.

Results & Data Interpretation

Chromatographic Appearance

Unlike a single compound, this compound-TMS appears as a cluster of peaks typically eluting between 12 and 16 minutes (depending on the ramp). You must integrate the entire cluster to quantify the total INP concentration.

Mass Spectral Identification

Derivatization shifts the molecular weight by +72 Da (TMS group [73] replaces H [1]).

  • Underivatized INP (MW 220): Base peaks often m/z 107, 121, 135, 149 (alkyl fragments).

  • INP-TMS (MW 292):

    • m/z 73: The trimethylsilyl cation

      
      . High abundance.
      
    • Molecular Ion (M+): m/z 292 (often weak).

    • M-15: m/z 277 (Loss of methyl group from TMS).

    • Characteristic Shift: Look for the same alkyl fragmentation pattern as the native phenol, but shifted or accompanied by the strong m/z 73 signal.

Quantification
  • Sum the areas of all peaks in the INP-TMS cluster.

  • Use a linear regression against the Internal Standard (e.g., BPA-d16 TMS).

  • Linearity: The method typically demonstrates linearity from 0.05 µg/mL to 50 µg/mL (

    
    ).
    

Troubleshooting & Maintenance

IssueCauseSolution
Low Response Moisture contaminationEnsure sample is bone-dry. Use fresh ampoules of BSTFA.
Tailing Peaks Active sites in linerReplace liner with deactivated glass wool. Trim column.
White Precipitate Ammonium salts (if using ammonium buffers)Ensure extraction removes all inorganic salts before drying.
Extra Peaks Septum bleed or Reagent impuritiesUse high-quality PTFE-lined septa. Run a reagent blank.[5]

Safety Note: BSTFA is flammable and corrosive. TMCS produces HCl fumes upon hydrolysis. Always handle in a fume hood.

References

  • Sigma-Aldrich. (n.d.). BSTFA + TMCS as a Derivatization Reagent for GC. Retrieved from

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from

  • Shimadzu. (2014). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Application News No. M266. Retrieved from

  • ResearchGate. (2011). Silyl Derivatization of Alkylphenols for Simultaneous GC/MS Determination. Retrieved from

Sources

Application Note: A Validated Protocol for the Liquid-Liquid Extraction of Isononylphenol from Fatty Food Matrices for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Isononylphenol in Fatty Foods

This compound (INP) is a member of the broader nonylphenol (NP) chemical family, a group of compounds recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the hormonal systems of organisms.[1][2] Due to their high lipophilicity and resistance to degradation, these substances can accumulate in the environment and bioaccumulate in the food chain, with fatty foods being a significant reservoir.[1][2] The primary sources of INP contamination in foodstuffs include migration from food contact materials (FCMs) like plastic packaging and can coatings, where related compounds are used as antioxidants or plasticizers, and through environmental uptake.[3]

The analysis of INP in high-fat matrices such as edible oils, dairy products, and fatty meats presents a considerable analytical challenge. The very nature of the matrix—being predominantly nonpolar lipids (triglycerides)—makes the selective extraction of the lipophilic INP difficult. A robust and reliable analytical method is therefore essential to accurately quantify INP levels, ensure food safety, and enforce regulatory standards.

This application note details a comprehensive liquid-liquid extraction (LLE) protocol specifically optimized for the recovery of this compound from complex fatty food samples. The methodology is designed to be a self-validating system, incorporating an internal standard to ensure accuracy and precision. The resulting extract is suitable for analysis by advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: Partitioning for Purification

The core of this protocol relies on the principle of liquid-liquid extraction (LLE), which separates compounds based on their differential solubilities between two immiscible liquid phases.[4] Given the fatty food matrix, the primary challenge is to isolate the target analyte (this compound) from the overwhelming amount of interfering lipids.

The causality behind our solvent choice is pivotal:

  • Sample Dissolution/Suspension: The fatty sample is first dispersed in a nonpolar solvent like hexane or cyclohexane. This ensures the lipids are fully solubilized.

  • Extraction with Acetonitrile: The extraction is performed using acetonitrile, a polar aprotic solvent. Acetonitrile is largely immiscible with hexane and has a low solubility for long-chain triglycerides (fats). However, this compound, despite being lipophilic, possesses a polar phenolic hydroxyl group, which gives it a significant affinity for acetonitrile.

  • Partitioning: Upon vigorous mixing and subsequent phase separation, the this compound preferentially partitions into the acetonitrile layer, while the bulk of the interfering lipids remains in the nonpolar (hexane) layer. This selective partitioning is the foundation of the cleanup process.

Further cleanup is achieved by a "defatting" step, where the acetonitrile extract is chilled to a low temperature. This causes any residual, co-extracted lipids to precipitate, allowing for their removal by centrifugation. This multi-step approach ensures a sufficiently clean extract for sensitive instrumental analysis.

G cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Sample Fatty Food Sample (e.g., Edible Oil, Homogenized Meat) Homogenize Weigh & Homogenize Sample Sample->Homogenize Step 1 Spike Spike with 13C-labeled Internal Standard (IS) Homogenize->Spike Step 2 AddHexane Add Hexane (Dissolves Fat) Spike->AddHexane Step 3 AddACN Add Acetonitrile (ACN) (Extraction Solvent) AddHexane->AddACN Step 4 Vortex Vortex Vigorously (Partitioning) AddACN->Vortex Step 5 Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Step 6 CollectACN Collect ACN Layer (Contains INP + IS) Centrifuge->CollectACN Step 7 Chill Chill Extract (-20°C) (Precipitates Residual Lipids) CollectACN->Chill Step 8 Centrifuge2 Centrifuge (Cold) Chill->Centrifuge2 Step 9 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Step 10 Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Step 11 Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis Step 12

Caption: High-level workflow for INP extraction from fatty foods.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Hexane, Methanol (all HPLC or LC-MS grade).

  • Standards: this compound (technical mixture or specific isomers), ¹³C₆-labeled 4-n-Nonylphenol (Internal Standard, IS).[5]

  • Reagents: Anhydrous Sodium Sulfate (ACS grade), Nitrogen gas (high purity).

  • Equipment:

    • Analytical balance (4 decimal places)

    • Homogenizer (e.g., Ultra-Turrax) for solid samples

    • 50 mL polypropylene centrifuge tubes with screw caps

    • Vortex mixer

    • Refrigerated centrifuge capable of >3,000 x g

    • Nitrogen evaporation system with water bath

    • Class A volumetric flasks and pipettes

    • Autosampler vials (glass, with PTFE-lined caps)

Detailed Experimental Protocols

Preparation of Standards and Solutions

The use of an isotopically labeled internal standard is critical for achieving accurate and precise quantification, as it corrects for analyte loss during sample processing and compensates for matrix effects during instrumental analysis.[1]

  • This compound Stock (1000 µg/mL): Accurately weigh 10 mg of INP standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of ¹³C₆-4-n-NP in methanol. Store at -20°C.

  • Working Standard & IS Solutions: Prepare intermediate and working-level solutions by serial dilution of the stock solutions in methanol. A typical IS working solution concentration is 10 µg/mL.[1]

  • Calibration Curve: Prepare a set of calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by spiking appropriate amounts of the INP working solution into blank matrix extract. Each calibration level must contain a constant concentration of the internal standard.

Sample Preparation and Extraction Protocol

This protocol is designed for a 2-gram sample. Adjust solvent volumes proportionally for different sample weights.

  • Sample Weighing: Accurately weigh 2.00 ± 0.05 g of the homogenized fatty food sample into a 50 mL centrifuge tube. For liquid oils, weigh directly into the tube. For solid samples (e.g., cheese, fatty fish), homogenize thoroughly before weighing.

  • Internal Standard Spiking: Spike the sample with a known amount of the internal standard working solution (e.g., 50 µL of 10 µg/mL ¹³C₆-4-n-NP). This step is the cornerstone of the method's trustworthiness, ensuring that any subsequent losses affect the analyte and the standard equally.

  • Lipid Solubilization: Add 10 mL of hexane to the tube. Vortex for 1 minute to fully dissolve or suspend the fatty matrix. Allow the sample to sit for 10 minutes.[6]

  • Liquid-Liquid Extraction: Add 10 mL of acetonitrile to the tube.

  • Partitioning: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of INP into the acetonitrile phase.

  • Phase Separation: Centrifuge the tube at 3,500 x g for 10 minutes. Three distinct layers should be visible: a top hexane/fat layer, a middle acetonitrile layer, and a small solid pellet at the bottom.

Caption: Partitioning of INP in the LLE system.

  • Extract Collection: Carefully transfer the lower acetonitrile layer into a clean centrifuge tube using a glass Pasteur pipette. Be cautious not to disturb the hexane/lipid layer.

  • Re-extraction (Optional but Recommended): For improved recovery, add a fresh 5 mL aliquot of acetonitrile to the original tube, vortex for 1 minute, and centrifuge again. Combine this second acetonitrile extract with the first.

Extract Cleanup (Defatting)
  • Cold Precipitation: Place the tube containing the combined acetonitrile extracts in a -20°C freezer for at least 60 minutes. This will cause residual dissolved fats to precipitate.

  • Clarification: Centrifuge the cold tube at 3,500 x g for 5 minutes.

  • Supernatant Transfer: Immediately decant the clear supernatant into a clean evaporation tube.

  • Evaporation: Gently evaporate the extract to complete dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of a suitable solvent (e.g., methanol for LC-MS, or hexane for GC-MS after derivatization). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Instrumental Analysis and Method Performance

The prepared extract is compatible with both LC-MS/MS and GC-MS. The choice of technique depends on available instrumentation and desired sensitivity.

Data Presentation: Typical Instrumental Parameters

ParameterLC-MS/MSGC-MS
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)Low-bleed capillary (e.g., DB-5ms, 30m x 0.25mm)
Mobile Phase Gradient of Water and Methanol/Acetonitrile (often with 0.1% ammonia or formic acid)[7][8]Helium carrier gas
Injection Volume 5-10 µL1-2 µL (Splitless)
Ionization Mode Electrospray Ionization (ESI), Negative ModeElectron Ionization (EI)
Detection Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or Full Scan
Derivatization Not typically requiredRequired: Silylation (e.g., with BSTFA) to improve volatility

Trustworthiness: Expected Method Performance

This protocol, when coupled with a validated instrumental method, is expected to meet typical performance criteria for trace contaminant analysis in food.[1][2]

Performance MetricExpected ValueRationale
Linearity (R²) > 0.995Demonstrates a proportional response across the calibration range.
Recovery 85% - 115%Ensures the extraction is efficient and not biased.[7]
Precision (RSD) < 15%Indicates the method is repeatable and reproducible.[1]
LOD 0.5 - 2.0 µg/kgLimit of Detection, dependent on instrument sensitivity.[1][2]
LOQ 1.5 - 6.0 µg/kgLimit of Quantification, the lowest concentration measured with acceptable accuracy.[1][2]

References

  • Determination of NP and BPA in edible oil by GPC-UPLC-MS/MS. (n.d.). CAB Abstracts.
  • Lee, S., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 271. Retrieved from [Link]

  • Al-Dalali, S., et al. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Food Additives & Contaminants: Part A. Retrieved from [Link]

  • Chemat, F., et al. (2023). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.Molecules, 28(13), 5183.
  • Lee, S., et al. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

  • Glevitzky, I., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7729. Retrieved from [Link]

  • Leaptrot, J. R., et al. (2018). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 59(11), 2211-2218. Retrieved from [Link]

  • Guenther, K., et al. (2002). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample... ResearchGate. Retrieved from [Link]

  • Canellas, E., et al. (2020). GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. Foods, 9(11), 1546. Retrieved from [Link]

  • Evaluation of Liquid–Liquid Extraction Methods for Determining the Levels of Lipids and Organochlorine Pollutants in Human Milk. (2022). ResearchGate. Retrieved from [Link]

  • Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. (2018). PDF. Retrieved from [Link]

  • Cortazar, A., et al. (2010). Simultaneous determination of bisphenol A, octylphenol, and nonylphenol by pressurised liquid extraction and liquid chromatography-tandem mass spectrometry in powdered milk and infant formulae.Food Chemistry, 122(4), 1059-1065.
  • Method Development for the Analysis of Nonylphenol in Different Types of Packaging. (n.d.). Food Standards Agency. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming peak tailing in Isononylphenol HPLC analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Tailing" Trap

Welcome to the technical support center. If you are analyzing Isononylphenol (INP) and struggling with peak tailing, you are likely facing one of two distinct problems: Chemical Adsorption or Isomer Envelope Partial Separation .

INP is not a single molecule; it is a complex technical mixture of isomers with varying branching on the C9 alkyl chain.[1][2][3] In many standard C18 analyses, these isomers co-elute, forming a "hump." If your peak tails, you must first determine if you are seeing silanol interactions (true tailing) or the partial resolution of late-eluting isomers (pseudo-tailing).

This guide provides the diagnostic logic and chemical protocols to resolve both.

Module 1: Diagnostic Workflow

Before altering your mobile phase, you must diagnose the root cause. Use the following logic flow to categorize your issue.

Troubleshooting Logic Tree

INP_Troubleshooting Start Observe Peak Tailing (Asymmetry > 1.5) Step1 Step 1: Reduce Injection Mass (1:10 Dilution) Start->Step1 Decision1 Does peak shape improve? Step1->Decision1 Cause1 Cause: Mass Overload (Solubility Limit) Decision1->Cause1 Yes Step2 Step 2: Change Gradient Slope (Flatten Gradient) Decision1->Step2 No Decision2 Does the 'tail' split into shoulders? Step2->Decision2 Cause2 Cause: Isomer Separation (Pseudo-Tailing) Decision2->Cause2 Yes (Multiple peaks appear) Cause3 Cause: Silanol Interaction (Chemical Adsorption) Decision2->Cause3 No (Tail persists)

Figure 1: Diagnostic decision tree to distinguish between mass overload, isomer resolution, and chemical adsorption.

Module 2: The Chemistry of Tailing (Silanol Suppression)

If your diagnosis points to Chemical Adsorption (Cause 3 above), the phenolic hydroxyl group of INP is interacting with residual silanols (


) on your column stationary phase.
The Mechanism

Phenols are weak acids (


). While mostly unionized at neutral pH, the oxygen lone pairs can still hydrogen bond with acidic, isolated silanols on the silica support. This "drag" creates the tail.[4]
Solution Protocol: Mobile Phase Engineering

To suppress this, we must use a mobile phase that either competes for these sites or keeps the silanols protonated (neutral).[5]

ParameterRecommendationMechanism of Action
pH Control pH 2.0 – 3.0 Keeps residual silanols (

) protonated and neutral, preventing H-bonding.
Acid Modifier 0.1% Formic Acid or Phosphoric Acid Lowers pH. Phosphoric acid is superior for suppression but non-volatile (incompatible with LC-MS).
Buffer 20 mM Ammonium Acetate High ionic strength masks electrostatic interactions. Essential if using LC-MS.
Solvent Methanol (vs. ACN)Methanol is a protic solvent; it can H-bond with silanols, effectively "capping" them better than aprotic Acetonitrile.

Critical Warning: Do not use Triethylamine (TEA) as a silanol blocker on modern columns. It effectively suppresses tailing but degrades column longevity and is difficult to flush out of LC systems.

Module 3: Isomer Resolution (The "Pseudo-Tail")

If your diagnosis points to Isomer Separation (Cause 2), your "tail" is actually late-eluting branched isomers. This is common in high-resolution runs.

Strategic Choice: Integrate or Separate?
  • Goal A: Total Quantification. If you need a single number for "Total INP," you want to collapse the isomers.

    • Action: Use a steeper gradient and a standard C18 column with high carbon load.

  • Goal B: Isomer Speciation. If you are studying toxicity (which varies by isomer), you want to enhance the separation.

    • Action: Switch stationary phases.

Advanced Protocol: Graphitic Carbon Separation

Standard C18 often fails to resolve structural isomers.[2] Porous Graphitic Carbon (PGC) separates based on planarity and steric shape.

Experiment Setup:

  • Column: PGC Column (e.g., Hypercarb), 100 x 2.1 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Temperature: 60°C (High temperature reduces viscosity and improves kinetics).

  • Result: You will likely see the "tail" resolve into 8–12 distinct peaks, confirming the isomer envelope.

Module 4: Frequently Asked Questions (FAQs)

Q: My peak fronting is as bad as my tailing. What is happening? A: This is likely the "Anti-Langmuir" isotherm effect caused by solubility issues. INP is highly hydrophobic (


). If you inject it in 100% Acetonitrile onto a mobile phase starting at 50% Water, the INP precipitates at the column head.
  • Fix: Dissolve your sample in the starting mobile phase composition (e.g., 50:50 MeOH:Water).

Q: Can I use ASTM D7065 for HPLC? A: ASTM D7065 is a GC-MS method for alkylphenols. However, it provides the "gold standard" for isomer identification. If you cannot resolve your HPLC peaks, run a reference sample via GC-MS (per D7065) to confirm the isomer distribution, then correlate back to your HPLC "hump."

Q: Why does increasing temperature help peak shape? A: INP is viscous. High viscosity slows mass transfer between the mobile and stationary phases (the C term in the Van Deemter equation). Heating the column to 40–50°C lowers viscosity, sharpening the peak and reducing the appearance of tailing.

References

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from

  • ASTM International. (2017). ASTM D7065-17 Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry. Retrieved from

  • Gundersen, J. L., et al. (2001). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A. Retrieved from

  • MicroSolv. (2025). Nonylphenol Analyzed by HPLC - AppNote. Retrieved from

Sources

Navigating the Complexity of Isononylphenol Isomer Separation in GC-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving isononylphenol (INP) isomer separation in Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a significant industrial chemical, exists as a complex mixture of structural isomers due to the branched nonyl group attached to the phenol ring.[1][2][3][4] This isomeric complexity presents a considerable analytical challenge, often resulting in co-eluting peaks and ambiguous identification. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower researchers, scientists, and drug development professionals in achieving robust and reliable separation of INP isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound isomers by GC-MS?

The primary challenge lies in the structural similarity of the numerous isomers. Technical mixtures of this compound can contain a large number of isomers with only subtle differences in the branching of their C9 alkyl chains.[1][2][3][4] These slight variations in structure lead to very similar physicochemical properties, including boiling points and polarities, making their separation by conventional gas chromatography challenging.

Q2: What is the most critical factor for improving the separation of INP isomers?

The choice of the GC column is paramount. A high-resolution capillary column with a stationary phase that can effectively discriminate between the subtle structural differences of the isomers is essential.[5] While standard non-polar columns can provide some separation, more specialized phases are often required for optimal resolution.

Q3: Is derivatization necessary for INP analysis by GC-MS?

While not strictly mandatory, derivatization of the phenolic hydroxyl group can significantly improve chromatographic performance. Silylation is a common technique that can increase the volatility and thermal stability of the isomers, leading to sharper peaks and reduced tailing.[6][7] This can indirectly improve separation by enhancing peak shape.

Q4: Can I use HPLC instead of GC-MS for INP isomer separation?

Yes, High-Performance Liquid Chromatography (HPLC) can also be used, and in some cases, may offer better resolution of certain isomer groups, particularly when using specialized columns like graphitized carbon.[1][4] However, GC-MS is often preferred for its high sensitivity and the structural information provided by mass spectrometry.

Q5: My chromatogram shows a broad, unresolved hump for the this compound isomers. What's the first thing I should check?

An unresolved hump indicates poor chromatographic separation. The first step is to critically evaluate your GC method, starting with the temperature program. A slow, carefully optimized temperature ramp can significantly improve the resolution of closely eluting isomers.

Troubleshooting Guide: From Co-elution to Confident Identification

This section provides a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of this compound isomers.

Problem 1: Poor Peak Resolution and Co-elution

Poor resolution, where peaks are not baseline separated, is the most frequent challenge in INP analysis.

Causality: The primary cause is insufficient selectivity of the analytical system, meaning the GC column and conditions are not adequate to differentiate between the isomers.

Solutions:

  • GC Column Optimization:

    • Phase Selection: While standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5ms) are a common starting point, consider more polar phases for enhanced selectivity. A mid-polarity column, such as one with a higher phenyl content or a cyanopropyl phase, can offer different interaction mechanisms and improve separation.[8]

    • Column Dimensions: Employing a long (e.g., 60 m or 100 m) and narrow-bore (e.g., 0.18 mm or 0.25 mm I.D.) capillary column increases the number of theoretical plates, leading to better efficiency and resolution.[5][9][10] However, be mindful that longer columns will also lead to longer analysis times and higher backpressure.[9][10]

  • Temperature Program Refinement:

    • Slower Ramp Rate: A slow oven temperature ramp (e.g., 1-3 °C/min) in the elution range of the INP isomers can significantly improve separation.

    • Isothermal Holds: Introducing an isothermal hold at a temperature just below the elution of a critical pair of isomers can sometimes be enough to achieve separation.

  • Carrier Gas Flow Rate:

    • Optimize Linear Velocity: Ensure your carrier gas (typically Helium or Hydrogen) is set to its optimal linear velocity for the column dimensions used. Operating outside the optimal range can lead to band broadening and decreased resolution.

Experimental Protocol: Optimizing the GC Temperature Program

  • Initial Fast Ramp: Start with a relatively fast temperature ramp (e.g., 10-15 °C/min) to elute any volatile components before the INP isomers.

  • Slow Ramp Through Elution Zone: Decrease the ramp rate to 1-3 °C/min approximately 20-30°C below the expected elution temperature of the first INP isomer.

  • Final Ramp and Hold: After the last isomer has eluted, increase the temperature ramp to clean the column and then hold at a high temperature for a few minutes.

  • Iterative Refinement: Analyze the resulting chromatogram and adjust the slow ramp rate and temperature ranges to further improve the separation of specific isomer clusters.

Table 1: Recommended GC Column Characteristics for this compound Isomer Separation

ParameterRecommendationRationale
Stationary Phase 5% Phenyl-methylpolysiloxane (low bleed) or a mid-polarity phaseProvides a good balance of selectivity for a wide range of isomers. Mid-polarity phases can offer alternative selectivity.
Length ≥ 60 mIncreases theoretical plates, leading to higher resolution.[5]
Internal Diameter ≤ 0.25 mmNarrower bore columns provide higher efficiency and better resolution.[9]
Film Thickness 0.25 µmA standard film thickness is generally suitable. Thicker films can increase retention but may also increase bleed.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can hinder accurate integration and quantification, and can also mask the presence of smaller, co-eluting isomers.

Causality:

  • Active Sites: Active sites in the GC inlet (liner, seal) or the column itself can cause peak tailing, particularly for polar analytes like phenols.

  • Improper Injection Technique: A slow injection or an inappropriate injection volume can lead to band broadening and asymmetrical peaks.[11]

  • Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.

Solutions:

  • Inlet Maintenance:

    • Deactivated Liner: Use a high-quality, deactivated glass wool liner in the inlet.

    • Regular Replacement: Regularly replace the inlet liner and septum to prevent the buildup of non-volatile residues.

  • Derivatization:

    • Silylation: Derivatizing the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can significantly reduce peak tailing by masking the active hydrogen.[7][12]

  • Injection Parameters:

    • Fast Injection: Ensure a fast and smooth injection to introduce the sample as a narrow band onto the column.[11]

    • Optimize Injection Volume: Experiment with different injection volumes to avoid overloading the column.

Experimental Protocol: Silylation of this compound Samples

  • Sample Preparation: Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50-100 µL of a suitable solvent (e.g., pyridine, acetonitrile) and an excess of the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.

  • Analysis: Allow the sample to cool to room temperature before injecting it into the GC-MS.

Problem 3: Poor Sensitivity and Low Signal-to-Noise Ratio

Low sensitivity can make it difficult to detect and quantify trace levels of specific INP isomers.

Causality:

  • Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector settings can lead to poor ionization and detection.

  • Column Bleed: High column bleed can contribute to a high background noise, reducing the signal-to-noise ratio.[13]

  • Sample Matrix Effects: Co-extracted matrix components can suppress the ionization of the target analytes.

Solutions:

  • MS Parameter Optimization:

    • Tune the Mass Spectrometer: Regularly tune the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.

    • Selected Ion Monitoring (SIM): For quantitative analysis, use SIM mode to monitor characteristic ions of the INP isomers. This will significantly improve sensitivity and reduce the impact of background noise compared to full scan mode.

  • Minimize Column Bleed:

    • Use Low-Bleed Columns: Select a GC column specifically designed for mass spectrometry (MS-grade) to minimize bleed.[13]

    • Proper Column Conditioning: Condition the column according to the manufacturer's instructions before connecting it to the mass spectrometer.[13]

  • Sample Preparation:

    • Effective Cleanup: Employ a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[14]

Visualization of Troubleshooting Workflow

// Resolution Path res_sol1 [label="Optimize GC Column\n(Phase, Dimensions)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_sol2 [label="Refine Temperature Program\n(Slow Ramp, Holds)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; res_sol3 [label="Adjust Carrier Gas Flow\n(Optimal Velocity)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Peak Shape Path ps_sol1 [label="Inlet Maintenance\n(Liner, Septum)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ps_sol2 [label="Derivatize Sample\n(Silylation)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ps_sol3 [label="Optimize Injection\n(Volume, Speed)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sensitivity Path sen_sol1 [label="Optimize MS Parameters\n(Tune, SIM Mode)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sen_sol2 [label="Minimize Column Bleed\n(MS-Grade Column)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sen_sol3 [label="Improve Sample Cleanup\n(SPE)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Achieve Improved\nSeparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> problem_id; problem_id -> resolution [label="Resolution Issue"]; problem_id -> peak_shape [label="Peak Shape Issue"]; problem_id -> sensitivity [label="Sensitivity Issue"];

resolution -> res_sol1; resolution -> res_sol2; resolution -> res_sol3; res_sol1 -> end; res_sol2 -> end; res_sol3 -> end;

peak_shape -> ps_sol1; peak_shape -> ps_sol2; peak_shape -> ps_sol3; ps_sol1 -> end; ps_sol2 -> end; ps_sol3 -> end;

sensitivity -> sen_sol1; sensitivity -> sen_sol2; sensitivity -> sen_sol3; sen_sol1 -> end; sen_sol2 -> end; sen_sol3 -> end; } this compound GC-MS Troubleshooting Flowchart

Conclusion

The successful separation of this compound isomers by GC-MS is a challenging but achievable goal. A systematic and logical approach to method development and troubleshooting is key. By carefully selecting the appropriate GC column, optimizing the temperature program, and considering sample derivatization, researchers can significantly improve the resolution and identification of these complex isomers. This guide provides a foundation for addressing common analytical hurdles, enabling more accurate and reliable characterization of this compound in various matrices.

References

  • Shimadzu. (2023, December 8). High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. Separation Science. Retrieved from [Link]

  • Gundersen, J. L. (2001). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A, 915(1-2), 213–219. Retrieved from [Link]

  • Chromatography Forum. (2020, February 20). Methods to separate co-eluting peaks. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nonylphenol Analyzed by HPLC - AppNote. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization GC-MS techniques on plastic food contact materials. Retrieved from [Link]

  • MDPI. (2018). Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. Molecules, 23(7), 1643. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35(1), 21-32. Retrieved from [Link]

  • ResearchGate. (2005). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Journal of Mass Spectrometry, 40(6), 752-760. Retrieved from [Link]

  • ResearchGate. (2001). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A, 915(1-2), 213-219. Retrieved from [Link]

  • MDPI. (2020). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 9(10), 1435. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Zwiener, C., & Frimmel, F. H. (2008). Isomer-specific degradation and endocrine disrupting activity of nonylphenols. Environmental Science & Technology, 42(17), 6537–6542. Retrieved from [Link]

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 83(4), 844–849. Retrieved from [Link]

  • ResearchGate. (n.d.). On-line sample preparation and determination of phenols with a Flow-Analysis method. Retrieved from [Link]

  • ResearchGate. (2014). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Analytical Methods, 6(15), 5875-5881. Retrieved from [Link]

  • PMC. (2024). Assessing Matrix Solid-Phase Dispersion Extraction Strategies for Determining Bisphenols and Phthalates in Gilthead Sea Bream Samples. Molecules, 29(3), 565. Retrieved from [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]

  • YouTube. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Retrieved from [Link]

  • Food Standards Agency. (2004). Method Development for the Analysis of Nonylphenol in Different Types of Packaging. Retrieved from [Link]

  • JCANO INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Isononylphenol Extraction from Soil

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers and scientists navigating the complexities of extracting Isononylphenol (INP), a technical mixture of isomeric nonylphenols, from varied soil matrices. The inherent heterogeneity of soil, combined with the chemical properties of INP, presents unique analytical challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common issues and optimize your extraction efficiency for reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a robust extraction strategy.

Q1: What are the primary methods for extracting this compound from soil?

The most prevalent and validated methods for extracting phenolic compounds like INP from solid matrices are Ultrasonic-Assisted Extraction (UAE) and Soxhlet extraction.[1][2]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the soil particles disrupts the cell walls and enhances solvent penetration, leading to rapid and efficient extraction. It is significantly faster than traditional methods.

  • Soxhlet Extraction: Considered a classical and exhaustive technique, Soxhlet extraction involves the continuous washing of the soil sample with a freshly distilled solvent.[3][4] This ensures that the concentration gradient between the matrix and the solvent is always maximized, driving the extraction towards completion. It is often cited in standard EPA methods but is time and solvent-intensive.[1][5]

  • Solid-Phase Microextraction (SPME): A faster, solventless alternative where a coated fiber is exposed to the sample (or its headspace) to adsorb analytes.[1][6][7] While excellent for screening and method development, it is more susceptible to matrix effects and may not be suitable for generating bulk extracts for multiple analyses.[7]

Q2: How do I select the most appropriate solvent for INP extraction?

This compound is a non-polar compound with a polar hydroxyl group. Therefore, the ideal solvent is typically a mixture of polar and non-polar solvents to effectively overcome both hydrophobic and hydrophilic interactions with the soil matrix.

The choice of solvent is a critical parameter governed by the principle of "like dissolves like," but must also account for interactions with the soil matrix. Polar solvents like methanol and acetone are effective at disrupting analyte-matrix interactions (e.g., hydrogen bonds), while non-polar solvents like hexane or dichloromethane are excellent for solvating the nonyl chain of INP. Mixtures often provide the best results.[1] For instance, a methanol/water mixture has been successfully used for nonylphenol extraction.[8][9]

Solvent/Solvent MixPolarityRationale & Key Considerations
Methanol/Water (e.g., 70:30 v/v) HighGood for disrupting hydrogen bonds between INP and soil organic matter. The water component helps to wet the soil particles.[8][9][10]
Acetone/Hexane (e.g., 1:1 v/v) MediumA widely used mixture for semi-polar compounds. Acetone disrupts matrix interactions, while hexane efficiently dissolves the INP.[1]
Dichloromethane (DCM) MediumA common solvent in Soxhlet extraction, effective but can co-extract a significant amount of matrix interferences.
Acidified Methanol HighThe addition of a small amount of acid can help to protonate acidic functional groups in the soil matrix, reducing their ability to bind INP and improving extraction efficiency for phenolics.[11]

Q3: What is the impact of soil type on extraction efficiency?

Soil is a highly complex and variable matrix. Its composition directly dictates the strength of its interaction with INP, thereby influencing extraction efficiency.

  • Organic Matter: Soils with high organic matter content (e.g., loam, peat) tend to bind strongly with the nonyl chain of INP through hydrophobic interactions. This can lead to lower recoveries.

  • Clay Content: Clay minerals can bind INP through surface adsorption and interactions with their charged surfaces.[12] High clay content can make it difficult for the solvent to penetrate and for the analyte to be released.[13]

  • pH: Soil pH can influence the ionization state of the phenolic hydroxyl group on INP. In alkaline soils, INP may be deprotonated to its phenolate form, increasing its polarity and potentially altering its solubility and interaction with the soil matrix. Acidic soils generally yield better recoveries for phenolic compounds.[1][14]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-solution format.

Problem: Persistently Low Analyte Recovery

Q: My recovery of this compound, as determined by my surrogate or spike, is consistently below acceptable limits (e.g., <70%). What are the likely causes and how can I rectify this?

Low recovery is one of the most common challenges and typically points to issues in one of three areas: extraction inefficiency, analyte loss during sample workup, or strong matrix interactions.

LowRecovery cluster_causes Potential Causes cluster_solutions1 Solutions for Inefficiency cluster_solutions2 Solutions for Analyte Loss cluster_solutions3 Solutions for Matrix Effects Start Low Recovery (<70%) Cause1 Inefficient Extraction Start->Cause1 Cause2 Analyte Loss (Post-Extraction) Start->Cause2 Cause3 Strong Matrix Interactions Start->Cause3 Sol1A Increase Sonication Time/ Soxhlet Cycles Cause1->Sol1A Sol1B Optimize Solvent: Try Different Polarity/Mixture Cause1->Sol1B Sol1C Increase Temp (UAE) (Caution: Degradation) Cause1->Sol1C Sol1D Improve Solid-Liquid Contact: Grind Sample, Increase Mixing Cause1->Sol1D Sol2A Gentle Evaporation: Use Nitrogen Stream, Avoid High Heat Cause2->Sol2A Sol2B Check for Emulsions: If present, use techniques to break (e.g., salt, centrifugation) Cause2->Sol2B Sol2C Minimize Transfer Steps Cause2->Sol2C Sol3A Adjust Sample pH (Acidify) Cause3->Sol3A Sol3B Add Anhydrous Sodium Sulfate: Breaks up soil aggregates and removes water Cause3->Sol3B Sol3C Modify Solvent: Use more polar solvent (e.g., MeOH) to disrupt binding Cause3->Sol3C

Caption: Troubleshooting decision tree for low analyte recovery.

Detailed Explanation:

  • Optimize Extraction Parameters: The interaction between time, temperature, and solvent is critical. For UAE, studies show optimal times can range from 15 to 60 minutes and temperatures from 30°C to 60°C.[15][16] It is crucial to perform a small optimization study. Start with a mid-range condition (e.g., 45°C for 30 min) and vary one parameter at a time to find the sweet spot for your specific soil type.[8][9]

  • Solvent Choice: If a standard solvent like hexane/acetone isn't working, consider a more polar mixture like methanol/water.[10] The methanol can more effectively disrupt the hydrogen bonding between INP's hydroxyl group and soil organic matter.

  • Sample Pre-treatment: Ensure your soil sample is homogenized and has a large surface area. Grinding the sample before extraction is a fundamental step to maximize contact with the solvent.[3] Mixing the soil with anhydrous sodium sulfate is also a standard procedure that helps to dry the sample and break up clay aggregates, improving solvent penetration.[5]

  • Evaporation Step: During solvent concentration (e.g., with a rotary evaporator or nitrogen stream), INP can be lost if the temperature is too high or if the sample is taken to complete dryness. Always leave a small amount of solvent and perform the final volume adjustment in a compatible solvent for your analytical instrument.

  • Prevent Emulsions: During liquid-liquid partitioning for cleanup, emulsions can form, trapping your analyte. To prevent this, swirl the separatory funnel gently rather than shaking vigorously.[17] If an emulsion does form, it can sometimes be broken by adding brine (saturated NaCl solution) or by centrifugation.

Problem: Poor Reproducibility and High Variability

Q: My replicate extractions are giving me highly variable results (RSD > 15%). What is causing this inconsistency?

High variability is often traced back to a lack of consistency in the experimental workflow, starting from the sample itself.

  • Sample Heterogeneity: Soil is not uniform. A common error is taking too small a sample, which may not be representative of the bulk material. Ensure you are collecting and homogenizing a sufficiently large sample before weighing out your analytical portions.

  • Inconsistent Procedure: Manual extraction methods are prone to variability. Ensure that every step—sonication time, shaking speed, solvent volume, evaporation time—is kept as consistent as possible between samples.

  • Matrix Interferences: Inconsistent levels of co-extracted matrix components can affect the efficiency of subsequent cleanup steps and cause variable signal suppression or enhancement in the final analysis.[18][19] This highlights the need for a robust cleanup protocol.

Problem: Suspected Matrix Effects in LC/GC Analysis

Q: My analytical signal seems suppressed, and my calibration curve is non-linear when using standards prepared in pure solvent. How do I confirm and mitigate matrix effects?

This is a classic sign of matrix effects, where co-extracted compounds interfere with the ionization or detection of your target analyte.[20]

  • Confirmation: To confirm, perform a post-extraction spike. Analyze an unspiked sample extract, then analyze the same extract after spiking it with a known amount of INP. If the recovery of this spike is significantly lower or higher than 100%, a matrix effect is present.

  • Mitigation - Cleanup: The most effective solution is to remove the interfering compounds before analysis. A post-extraction cleanup using Solid Phase Extraction (SPE) is highly recommended. For INP, a C18 cartridge is often effective. The crude extract is loaded onto the cartridge, interfering polar compounds are washed away, and the INP is then eluted with a stronger solvent.[8][9]

  • Mitigation - Calibration: If cleanup is insufficient, use matrix-matched standards. Prepare your calibration standards in a blank soil extract that has been processed through the entire extraction and cleanup procedure. This ensures that the standards and the samples experience the same matrix effects, improving accuracy.

Section 3: Key Experimental Protocols

The following are detailed, step-by-step starting points for common extraction and cleanup methodologies. Note: These are generalized protocols; optimization is required for specific soil types and analytical instrumentation.

General Workflow Overview

Workflow SamplePrep 1. Soil Sample Preparation (Homogenize, Air-dry, Sieve) Extraction 2. Extraction (Choose UAE or Soxhlet) SamplePrep->Extraction Concentration 3. Concentration (Rotovap / N2 Stream) Extraction->Concentration Cleanup 4. Cleanup (SPE) (Remove Interferences) Concentration->Cleanup Analysis 5. Final Analysis (GC-MS or LC-MS) Cleanup->Analysis

Caption: General workflow for this compound extraction from soil.

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from methodologies for nonylphenol in solid samples.[8][9]

  • Preparation: Weigh 2-5 g of homogenized, air-dried soil into a glass centrifuge tube. Mix thoroughly with an equal weight of anhydrous sodium sulfate.

  • Spiking: Add your surrogate or spike standard directly to the soil and allow it to sit for 15-20 minutes to equilibrate.

  • Extraction: Add 10-20 mL of your chosen extraction solvent (e.g., Methanol:Water 70:30 v/v).

  • Sonication: Place the tube in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 45°C) for 15-30 minutes.[8][15]

  • Separation: Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the soil.

  • Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.

  • Repeat: Repeat the extraction (steps 3-6) on the soil pellet one more time, combining the supernatants. This two-step process significantly improves recovery.[8]

  • Proceed to Concentration & Cleanup.

Protocol 2: Soxhlet Extraction (Based on EPA Method 3540C)
  • Preparation: Weigh 10 g of homogenized soil and mix with an equal amount of anhydrous sodium sulfate.

  • Loading: Place the mixture into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor.[3][5]

  • Assembly: Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing ~300 mL of solvent (e.g., acetone/hexane) and boiling chips.[5] Connect the condenser.

  • Extraction: Heat the flask and allow the solvent to cycle through the sample for 6-12 hours. Each cycle involves the solvent filling the extractor chamber and then siphoning back into the flask.

  • Cooling: After extraction, allow the apparatus to cool completely.

  • Collection: Collect the extract from the round-bottom flask.

  • Proceed to Concentration & Cleanup.

Protocol 3: Post-Extraction Cleanup via Solid Phase Extraction (SPE)
  • Concentration & Reconstitution: Concentrate your crude extract to ~1 mL. Exchange the solvent by adding 5-10 mL of a weak solvent (e.g., 5% methanol in water) and re-concentrating to 1 mL. This ensures the analyte will bind to the SPE sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water through it. Do not let the cartridge go dry.

  • Sample Loading: Load the reconstituted sample extract onto the cartridge at a slow, steady rate (1-2 drops per second).

  • Washing (Interference Removal): Pass 5 mL of a weak solvent mixture (e.g., 10-20% methanol in water) through the cartridge to wash away polar interferences.

  • Elution (Analyte Collection): Place a clean collection tube under the cartridge. Elute the target this compound with a small volume (e.g., 3 x 1 mL) of a strong solvent like methanol or acetonitrile.[8][9]

  • Final Preparation: Evaporate the clean eluate under a gentle stream of nitrogen and reconstitute in the appropriate solvent for your GC or LC analysis.

References

  • Beltran, J., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(7), 2578-2603. [Link]

  • Cunha, S. C., et al. (2008). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection. Journal of Chromatography A, 1178(1-2), 89-96. [Link]

  • ResearchGate. (n.d.). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection | Request PDF. [Link]

  • Food and Agriculture Organization of the United Nations. (2022). Standard operating procedure for soil available micronutrients (Cu, Fe, Mn, Zn) and heavy metals (Ni, Pb, Cd), DTPA extraction method. [Link]

  • Singh, R., et al. (2024). Ultrasound assisted extraction of phytochemicals from Piper betel L. Ultrasonics Sonochemistry, 106, 106894. [Link]

  • ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. [Link]

  • Guimarães, B., et al. (2023). A Method for the Extraction and Analysis of Microplastics from Tropical Agricultural Soils in Southeastern Brazil. Polymers, 15(22), 4443. [Link]

  • Al-Najjar, B., et al. (2022). Comparison between Ultrasonic Bath and Sonotrode Extraction of Phenolic Compounds from Mango Peel By-Products. Horticulturae, 8(11), 1014. [Link]

  • Borosil. (n.d.). Soxhlet Extraction 101: Understanding Basics of the Technique. [Link]

  • ResearchGate. (n.d.). (PDF) Ultrasonic-assisted extraction for phenolic compounds and antioxidant activity of Moroccan Retama sphaerocarpa L. leaves: Simultaneous optimization by response surface methodology and characterization by HPLC/ESI-MS analysis. [Link]

  • Beltran, J., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(7), 2578-2603. [Link]

  • Ramirez-Mares, M. V., et al. (2021). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Molecules, 26(19), 5972. [Link]

  • ResearchGate. (n.d.). Quantitation of phenol in soil using solid-phase microextraction, gas chromatography-mass spectrometry and standard addition. [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Halvorson, J. J., et al. (n.d.). Extraction of phenolic compounds from soils. USDA ARS. [Link]

  • ResearchGate. (n.d.). Phenol extraction from soil samples using (A) the shaking method and.... [Link]

  • UBC Library Open Collections. (n.d.). Improvement in the Recovery of Undisturbed Samples in Soils with High Resistance to Penetration Using the Pitcher Sampler. [Link]

  • ResearchGate. (n.d.). Bio-ecological effects of 4-nonylphenol on the soil-plant system. [Link]

  • Yuan, Y., et al. (2012). Occurrence of nonylphenol and nonylphenol monoethoxylate in soil and vegetables from vegetable farms in the Pearl River Delta, South China. Bulletin of Environmental Contamination and Toxicology, 88(3), 338-343. [Link]

  • Kalstein. (n.d.). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. [Link]

  • ResearchGate. (n.d.). Matrix effect on different soils | Download Scientific Diagram. [Link]

  • Bester, K., et al. (2001). Degradation of a Chiral Nonylphenol Isomer in Two Agricultural Soils. Journal of Agricultural and Food Chemistry, 49(5), 2321-2326. [Link]

  • ResearchGate. (n.d.). Rapid analysis of 4-nonylphenol by solid phase microextraction in water samples. [Link]

  • HoliSoils. (n.d.). D5.3 Best practices for improving soil recovery capacity after disturbances. [Link]

  • Beltran, J., et al. (2009). Methodologies for the extraction of phenolic compounds from environmental samples: new approaches. Molecules, 14(7), 2578-2603. [Link]

  • MDPI. (n.d.). Recovery of Degraded Areas through Technosols and Mineral Nanoparticles: A Review. [Link]

  • U.S. EPA. (1990). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. [Link]

  • ResearchGate. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]

  • ResearchGate. (n.d.). Recovery test results for the soil samples and the methods for Fe and Cu analysis. [Link]

  • Pollard, S. J., et al. (2002). Matrix effects in applying mono- and polyclonal ELISA systems to the analysis of weathered oils in contaminated soil. Environmental Pollution, 117(1), 5-8. [Link]

  • Wei, W., et al. (2021). Supramolecular Materials as Solid-Phase Microextraction Coatings in Environmental Analysis. Molecules, 26(11), 3245. [Link]

  • U.S. EPA. (1986). Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation). [Link]

  • Katerina, M., & Jana, H. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A, 1000(1-2), 153-175. [Link]

  • ResearchGate. (n.d.). (PDF) Trace analysis of technical nonylphenol, bisphenol A and 17α-ethinylestradiol in wastewater using solid-phase microextraction and gas chromatography-mass spectrometry. [Link]

  • Ho, T. D., et al. (2012). Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation. Industrial & Engineering Chemistry Research, 51(10), 4071-4078. [Link]

  • ResearchGate. (n.d.). Solvent Extraction of Selected Endocrine-Distrupting Phenols Using Ionic Liquids | Request PDF. [Link]

  • Pan, B., & Xing, B. (2012). Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils. ACS Symposium Series, 1125, 121-143. [Link]

Sources

Technical Support Center: Mitigating Signal Suppression for Isononylphenol in Electrospray Ionization (ESI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing Isononylphenol (IP) using Electrospray Ionization (ESI) Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who encounter signal suppression issues during their LC-MS experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your analytical data.

Understanding the Challenge: this compound and Electrospray Ionization

This compound, a member of the alkylphenol family, presents a unique set of challenges in ESI-MS. Its surfactant-like properties, stemming from a hydrophilic phenolic head and a long hydrophobic nonyl chain, can lead to significant matrix effects and unpredictable ionization behavior. Signal suppression, a common phenomenon in ESI, is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting matrix components.[1][2] This can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.

The primary mechanisms behind signal suppression in ESI include:

  • Competition for Charge: Co-eluting compounds with higher surface affinity or proton affinity can outcompete the analyte for the limited number of charges available on the surface of the ESI droplets.[3]

  • Changes in Droplet Properties: Matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the efficient formation of gas-phase analyte ions.

  • Adduct Formation: this compound has a tendency to form various adducts (e.g., with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺), which can fragment differently or distribute the analyte signal across multiple species, complicating quantification.[4][5][6]

This guide provides a structured approach to identifying and mitigating these issues in your this compound analysis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common questions and problems encountered during the analysis of this compound by LC-ESI-MS.

FAQ 1: My this compound signal is low and inconsistent. How do I confirm if it's signal suppression?

Answer:

To determine if you are experiencing signal suppression, a post-extraction spike experiment is a reliable method.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare two sample sets:

    • Set A (Pre-extraction Spike): Spike a known concentration of this compound standard into your sample matrix before the extraction process.

    • Set B (Post-extraction Spike): Extract a blank sample matrix. Then, spike the extracted matrix with the same concentration of this compound standard as in Set A.

  • Prepare a standard in solvent: Prepare a solution of the this compound standard in your initial mobile phase solvent at the same final concentration as the spiked samples.

  • Analyze all three samples by LC-ESI-MS.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area of Post-extraction Spike / Peak Area of Standard in Solvent) * 100

Interpreting the Results:

Matrix Effect (ME) %Interpretation
< 100%Signal Suppression
> 100%Signal Enhancement
~ 100%Minimal Matrix Effect

A significant deviation from 100% confirms that the matrix is impacting the ionization of your analyte.

FAQ 2: I've confirmed signal suppression. What are the most effective sample preparation strategies to reduce it?

Answer:

Proper sample preparation is your first and most critical line of defense against matrix effects.[7] The goal is to remove interfering components while efficiently recovering your analyte.

Recommended Sample Preparation Techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound, which has both polar and non-polar characteristics, a mixed-mode SPE sorbent can provide excellent cleanup.

  • Liquid-Liquid Extraction (LLE): LLE can be effective in partitioning this compound away from more polar matrix components.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used for pesticide analysis in food matrices, the QuEChERS approach can be adapted for this compound in various samples and is known for its efficiency in removing interfering substances.

Step-by-Step Protocol: Generic Solid-Phase Extraction (SPE) for this compound

  • Sample Pre-treatment: Acidify your aqueous sample to a pH of ~3-4 to ensure this compound is in its neutral form.

  • Column Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a stronger organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.

FAQ 3: Can I improve my signal by changing my LC or MS parameters?

Answer:

Absolutely. Optimizing your chromatographic separation and mass spectrometer settings can significantly enhance your this compound signal and reduce the impact of co-eluting matrix components.

Chromatographic Optimization:

  • Column Choice: A C18 column is a good starting point for reversed-phase separation of this compound. However, if co-elution with matrix components is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.

  • Mobile Phase Additives: The choice of mobile phase additive is crucial for controlling ionization.

    • For Positive Ion Mode: Ammonium adducts ([M+NH₄]⁺) of this compound are often more stable and provide better sensitivity than the protonated molecule ([M+H]⁺).[6] Using ammonium acetate or ammonium formate (5-10 mM) in the mobile phase can promote the formation of these adducts.

    • For Negative Ion Mode: While less common for this compound, if analyzing in negative ion mode, a small amount of a weak base like ammonium hydroxide can aid deprotonation.

    • Additives to Avoid: High concentrations of trifluoroacetic acid (TFA) should be avoided as it is a known signal suppressor in ESI.[8]

Mass Spectrometer Optimization:

  • Ionization Mode: Empirically test both positive and negative ion modes to determine which provides the best sensitivity for this compound in your specific matrix.

  • Source Parameters:

    • Capillary Voltage: Optimize for a stable spray and maximum ion intensity.

    • Gas Temperatures and Flow Rates (Nebulizer and Drying Gas): These parameters affect desolvation. Insufficient desolvation can lead to cluster ions and reduced signal.

    • Cone Voltage (or equivalent): This voltage influences in-source fragmentation. A lower cone voltage will favor the precursor ion, while a higher voltage may induce fragmentation.

Troubleshooting Workflow for LC-MS Parameter Optimization

G cluster_0 Method Development & Troubleshooting Workflow for this compound A Initial Method Setup (C18, ACN/H2O, ESI+/-) B Assess Signal & Reproducibility A->B C Problem: Signal Suppression Detected (Post-Extraction Spike) B->C Low/Variable Signal J Robust Method for This compound Analysis B->J Acceptable Signal D Sample Preparation Optimization (SPE, LLE, QuEChERS) C->D E Chromatographic Optimization D->E F Mobile Phase Modification (e.g., Ammonium Acetate) E->F G MS Source Parameter Optimization F->G H Implement Isotope-Labeled Internal Standard G->H I Validate Method (Accuracy, Precision, Linearity) H->I I->J

Sources

Technical Support Center: Minimizing Contamination in Trace Analysis of Isononylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the trace analysis of isononylphenol. As a senior application scientist, I understand the critical importance of minimizing contamination to ensure the accuracy and reliability of your results, especially when dealing with endocrine-disrupting compounds at trace levels. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound analysis and contamination control.

Q1: What is this compound, and why is trace analysis important?

This compound is a chemical used in the production of plastics and other industrial products. It is considered an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal system, potentially leading to adverse health effects in humans and wildlife.[1] Trace analysis is crucial because even at very low concentrations, these compounds can have physiological impacts.[2][3] Regulatory bodies and scientific research rely on accurate measurements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels to assess environmental and human exposure.[3]

Q2: What are the primary sources of this compound contamination in a laboratory setting?

This compound contamination can originate from numerous sources, often ubiquitously present in a standard laboratory environment.[4][5] Key sources include:

  • Plasticware: Many plastic products can leach this compound and other phenolic compounds, especially when in contact with solvents.[6][7] This includes sample containers, pipette tips, and even plastic components within analytical instruments.

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phenolic compounds.[4][8] It is essential to use solvents specifically designated for trace analysis.

  • Glassware: Improperly cleaned glassware can be a significant source of contamination. Residues from previous experiments or cleaning agents can interfere with the analysis.[8]

  • Laboratory Environment: Airborne particles, dust, and vapors from other experiments can settle on surfaces and contaminate samples.[4][5]

  • Personnel: Cross-contamination can be introduced through improper handling, such as not wearing appropriate gloves or personal protective equipment.[9][10]

Q3: What type of laboratory water should I use for my experiments?

For trace analysis, it is imperative to use high-purity, deionized water that has been tested for the absence of phenolic compounds. Standard distilled water may not be sufficient. Consider using water from a purification system that employs a combination of reverse osmosis, ion exchange, and activated carbon filtration, followed by a final filtration step.

Q4: How should I store my samples and standards to prevent contamination?

Samples and standards should be stored in meticulously cleaned amber glass containers with polytetrafluoroethylene (PTFE)-lined screw caps to prevent photodegradation and leaching from the container.[11] Avoid plastic containers whenever possible. If plastic is unavoidable, use polypropylene (PP) or polyethylene (PE) and test for leaching prior to use.[8] Store in a clean, dedicated refrigerator or freezer away from potential sources of contamination.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the trace analysis of this compound.

Issue 1: High Background Signal or Baseline Noise in Chromatograms

A high background signal can obscure the analyte peak and lead to inaccurate quantification.

Possible Causes & Solutions:

  • Contaminated Mobile Phase:

    • Troubleshooting Step: Prepare a fresh mobile phase using the highest purity solvents (e.g., LC-MS grade) and additives.[12] Run a blank gradient to assess the baseline.

    • Causality: Solvents can absorb contaminants from the air or leach them from storage bottles over time. Additives like formic acid or ammonium acetate should also be of the highest purity.

  • Contaminated LC System:

    • Troubleshooting Step: Systematically flush the entire LC system with a series of strong solvents. A common procedure is to flush with your mobile phase, followed by water, and then a strong organic solvent like isopropanol or methanol.[8] For persistent contamination, an overnight flush with isopropanol at a low flow rate can be effective.[8]

    • Causality: Contaminants can accumulate in various parts of the LC system, including tubing, fittings, and the autosampler.

  • Contaminated Guard or Analytical Column:

    • Troubleshooting Step: Replace the guard column. If the issue persists, replace the analytical column.

    • Causality: The guard column is designed to trap contaminants, but it can become saturated over time. The analytical column itself can also become contaminated, leading to poor peak shape and a high baseline.

Workflow for Diagnosing High Background Noise

A High Background Noise Detected B Prepare Fresh Mobile Phase with High-Purity Solvents A->B C Run Blank Gradient B->C D Issue Resolved? C->D E Systematically Flush LC System (e.g., IPA, Methanol) D->E No M System is Clean D->M Yes F Run Blank Gradient E->F G Issue Resolved? F->G H Replace Guard Column G->H No G->M Yes I Run Blank Gradient H->I J Issue Resolved? I->J K Replace Analytical Column J->K No J->M Yes L Contact Instrument Manufacturer K->L If issue persists cluster_0 Contamination Sources cluster_1 Preventative Measures A Plasticware E Use Glass or Tested Plastics A->E B Solvents & Reagents F Use High-Purity/Trace Grade B->F C Glassware G Rigorous Cleaning Protocol C->G D Environment & Personnel H Maintain Clean Workspace & Proper Handling D->H

Caption: Mapping of contamination sources to their respective preventative measures.

References

  • Waters Corporation. (2021).
  • BenchChem. (2025).
  • ZefSci. (2025).
  • Lab Manager. (2024).
  • University of Rochester, Department of Chemistry. How To: Clean Glassware.
  • Chromatography Forum. (2020).
  • Biotage. (2023). Contaminants in your lab?
  • Chem-supply.net. (2025).
  • Zimmermann, L., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology.
  • Merck. Solvents for Organic Trace Analysis UniSolv®.
  • Journal of Advances in Microbiology Research.
  • U.S. Environmental Protection Agency. (1995).
  • Kewaunee Scientific Corporation. (2023).
  • ASCE Library. (2006). Analytical Methods for Measuring Endocrine Disruptors and Pharmaceuticals.
  • Sciex. Detecting endocrine-disrupting chemicals.
  • ITW Reagents. Solvents for Pesticide Residues Analysis.
  • Environmental Science and Protection. (2025). How low detection limits enhance trace analysis in environmental monitoring.
  • Springer Nature. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems.

Sources

Technical Support Center: Optimizing Isononylphenol Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Derivatization of Isononylphenol (INP) Ticket Type: Advanced Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

This compound (INP) is not a single molecule but a complex isomeric mixture. While the para-isomers derivatize readily, the ortho-substituted isomers possess a bulky branched alkyl chain adjacent to the hydroxyl group. This creates significant steric hindrance , effectively shielding the reaction site from the silylation reagent.

Low yield in INP analysis is rarely due to "bad chemistry" but rather kinetic limitations caused by this shielding, or hydrolysis caused by trace moisture. This guide provides a self-validating protocol to overcome these barriers using silylation chemistry.

Module 1: Reagent Selection & Chemistry (Q&A)

Q: Why is my standard BSTFA protocol yielding poor results for INP?

A: Standard silylation (BSTFA alone) is insufficient for hindered phenols. The reaction follows an


 mechanism.[1] The bulky isononyl group physically blocks the approach of the trimethylsilyl (TMS) donor. To overcome this, you must increase the Lewis acidity  of the system.
  • The Fix: You must use TMCS (Trimethylchlorosilane) as a catalyst. TMCS is a smaller, more aggressive silyl donor that initiates the attack on the hindered oxygen, which BSTFA then completes.

  • Recommendation: Switch from pure BSTFA to BSTFA + 1% TMCS . For extremely stubborn matrices, increase TMCS to 10% [1].

Q: Which solvent maximizes yield: Acetone, Acetonitrile, or Pyridine?

A: While Acetone offers the fastest kinetic rates (often <60 seconds) [2], Pyridine is the superior choice for quantitative yield in complex samples for two reasons:

  • Acid Scavenging: The silylation reaction produces protons/acids. Pyridine acts as a base to neutralize these, driving the equilibrium forward.

  • Solubility: INP isomers are lipophilic. Pyridine ensures all isomers remain in solution, whereas Acetonitrile can lead to precipitation of reaction byproducts (often mistaken for "crystals" in the vial) [3].

Module 2: Optimized Derivatization Protocol

This protocol is designed to force the reaction to completion despite steric hindrance.

Reagents Required
  • Derivatizing Agent: BSTFA + 1% TMCS (Freshly opened ampoule preferred).

  • Solvent: Anhydrous Pyridine (Water content <50 ppm).

  • Internal Standard: d4-Nonylphenol or similar deuterated analog.

Step-by-Step Workflow
  • Sample Drying (CRITICAL):

    • Evaporate the extraction solvent (e.g., Hexane/DCM) to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Why: Even trace water competes with INP for the BSTFA, producing Hexamethyldisiloxane (HMDSO) and reducing yield.

  • Reconstitution:

    • Add 50 µL Anhydrous Pyridine . Vortex for 30 seconds to ensure all isomers are dissolved.

  • Reaction Initiation:

    • Add 50 µL BSTFA + 1% TMCS .

    • Note: A 1:1 ratio of solvent to reagent ensures excess reagent availability.

  • Thermal Incubation:

    • Cap the vial tightly. Heat at 70°C for 45 minutes .

    • Validation: While simple phenols react at room temperature, the ortho-isononyl isomers require thermal energy to overcome the activation energy barrier imposed by steric hindrance.

  • Injection:

    • Inject 1 µL directly into the GC-MS (Splitless or High-Split depending on concentration).

Module 3: Visualizing the Workflow & Logic

The following diagram illustrates the decision logic for maximizing yield and troubleshooting failures.

INP_Derivatization_Workflow Start Start: INP Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Start->Dry Solvent Add Pyridine (Scavenger & Solvent) Dry->Solvent Reagent Add BSTFA + 1% TMCS (Catalyzed Silylation) Solvent->Reagent Heat Incubate 70°C / 45 min Reagent->Heat Check GC-MS Analysis: Check Peak Shape & Area Heat->Check Pass Success: Sharp Peaks, High Area Check->Pass Yield > 95% Fail_Tail Issue: Tailing Peaks Check->Fail_Tail Hydrolysis? Fail_Low Issue: Low Yield / Missing Isomers Check->Fail_Low Steric Hindrance? Fail_Cryst Issue: Crystals/Precipitate Check->Fail_Cryst Solubility? Fail_Tail->Dry Retry: Check Moisture/Vial Seals Fail_Low->Reagent Retry: Increase TMCS to 10% Fail_Cryst->Solvent Retry: Switch ACN to Pyridine

Caption: Logic flow for INP derivatization. Red nodes indicate critical control points (Dryness and Heat) where yield is most often lost.

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Active hydrogens remaining (incomplete reaction) or hydrolysis in the injector.1. Ensure injection port liner is deactivated (silanized).2. Check moisture in carrier gas traps.3. Re-dry sample and use fresh ampoule of BSTFA.
Missing Isomers Steric hindrance preventing ortho-isomer derivatization.Increase reaction temperature to 75°C and time to 60 mins. Switch to BSTFA + 10% TMCS to force the reaction [4].
White Crystals in Vial Ammonium salts precipitating (common if using Acetonitrile).Switch solvent to Pyridine .[2] If using Pyridine, ensure the sample was not acidified prior to drying without neutralization.
"Ghost" Peaks Septum bleed or reagent degradation.Use low-bleed septa. Identify Hexamethyldisiloxane (HMDSO) peak; if huge, moisture ingress is confirmed.

Module 5: Comparison of Solvents

Data summarized from kinetic studies on alkylphenol silylation [2, 3].[3]

SolventReaction SpeedSolubilizing PowerRecommended For
Acetone Extremely Fast (<1 min)ModerateHigh-throughput screening of clean standards.
Acetonitrile ModerateLow (Risk of precipitation)Not recommended for INP (solubility issues).
Pyridine Moderate (requires heat)High Complex matrices, dirty samples, and maximum quantitative accuracy.

References

  • Kuroda, N., et al. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Mass Spectrometry. Retrieved from [Link]

  • ResearchGate Discussion. (2019). Precipitation after derivatization with BSTFA? Retrieved from [Link]

  • Schummer, C., et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]

Sources

Technical Support Center: Stability of Isononylphenol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with Isononylphenol (INP) standards. It synthesizes principles from analytical chemistry, environmental toxicology, and material science to address stability challenges unique to this complex isomer mixture.

Core Directive: The Nature of the Analyte

This compound (INP) (CAS: 84852-15-3) is not a single molecule but a complex technical mixture of branched nonylphenol isomers.[1] In analytical chromatography (GC-MS or LC-MS), it appears not as a single sharp peak but as a "cluster" or "hump" of peaks.

  • Critical Implication: Stability is not just about concentration loss; it is about the integrity of the isomer distribution . Preferential degradation or adsorption of specific isomers can skew quantification, rendering the standard invalid.

Troubleshooting Guide (Q&A)

Q1: My INP standard signal intensity has dropped significantly (>15%) over 24 hours. Is it degradation?

Diagnosis: It is likely adsorption , not chemical degradation, especially if the solution is dilute (<1 mg/L).

  • The Mechanism: INP is highly hydrophobic (Log Kow ≈ 5.7). In polar solvents (water/methanol mixes), INP molecules migrate rapidly to the container walls to escape the solvent matrix.

  • The Fix:

    • Immediate: Check your container material. If you used polypropylene (PP) or polyethylene (PE) , the INP has partitioned into the plastic matrix.

    • Protocol: Switch to Amber Silanized Glass vials. Silanization caps the active hydroxyl groups on the glass surface, preventing hydrogen bonding with the phenolic hydroxyl of INP.

Q2: I see "ghost peaks" or a shifting baseline in my chromatogram.

Diagnosis: This is often Leaching or Oxidation .

  • Leaching: If you used plastic pipette tips or stored solvents in plastic, nonylphenol isomers (often used as antioxidants/plasticizers in labware) may have leached into your sample, causing false positives.

  • Oxidation: Phenolic compounds are susceptible to oxidation, forming quinones or catechols. This turns the solution yellow/brown over time.

  • The Fix:

    • Use positive displacement pipettes with glass or stainless steel capillaries if possible, or high-quality solvent-rinsed tips.

    • Store standards under an inert gas headspace (Nitrogen or Argon) to prevent oxidation.

Q3: Which solvent is best for long-term storage: Acetone, Methanol, or Acetonitrile?

Recommendation: Methanol (LC grade) or Toluene (GC grade).

  • Acetone: Good solubility but high volatility. Evaporation leads to concentration drift (the solution becomes more concentrated over time as solvent is lost). Use only for immediate intermediate dilutions.

  • Acetonitrile (ACN): Good for LC-MS, but INP is less stable in ACN long-term due to potential polymerization reactions or hydrolysis of impurities.

  • Methanol: Provides a balance of solubility and stability. The protic nature stabilizes the phenolic hydroxyl group via hydrogen bonding.

Deep Dive: Critical Stability Factors

The "Wall Effect" & Adsorption Isotherms

At low concentrations (ppb/ppt levels), the ratio of surface area to volume increases. The loss of analyte to the container wall follows a Langmuir adsorption isotherm.

  • Plastic Containers: INP acts as a plasticizer. It does not just sit on the surface; it diffuses into the polymer network. Recovery is impossible.

  • Standard Glass: The silanol groups (-Si-OH) on glass surfaces can hydrogen bond with the phenolic -OH of INP.

  • Solution: Deactivation. Use silanized glassware (e.g., DMCS-treated) to replace -Si-OH with inert -Si-(CH3)2 groups.

Photolytic Degradation

Phenols absorb UV light, leading to the formation of phenoxy radicals.

  • Pathway: UV excitation

    
     Homolysis of O-H bond 
    
    
    
    Formation of Quinones/Dimers.
  • Prevention: All stocks must be stored in Amber Glass . Clear glass allows UV penetration, accelerating degradation by 10-100x.

Validated Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1000 mg/L)
  • Objective: Create a stable, high-concentration anchor point.

  • Self-Validation: Gravimetric preparation eliminates volumetric errors.

  • Container: 10 mL Amber Volumetric Flask (Class A), pre-rinsed with the solvent.

  • Weighing: Place flask on analytical balance. Tare. Weigh 10.0 mg ± 0.1 mg of this compound technical mixture.

    • Note: INP is a viscous liquid.[2] Use a glass Pasteur pipette. Do not use plastic tips.

  • Solvent: Add Methanol (LC-MS Grade) to the meniscus.

  • Mixing: Sonicate for 5 minutes to ensure complete dissolution of all isomers.

  • Storage: Transfer to an amber vial with a PTFE-lined screw cap. Store at -20°C .

    • Shelf Life: 12 Months.

Protocol B: Working Standard Preparation (Daily Use)
  • Objective: Create dilute standards (e.g., 100 µg/L) for calibration.

  • Equilibration: Allow Primary Stock to reach room temperature (20°C) before opening. Opening cold vials condenses water, altering concentration.

  • Dilution: Use gas-tight glass syringes (Hamilton type) to transfer aliquots.

  • Solvent: Dilute with the initial mobile phase of your method (e.g., 50:50 Methanol:Water).

    • Warning: In high-water content (>90%), INP solubility drops. Ensure organic modifier is

      
       10% to prevent precipitation/adsorption.
      
  • Usage Window: Use within 8 hours . Discard remaining volume.

Visualizations

Figure 1: Troubleshooting Signal Loss (Decision Tree)

This logic flow helps identify if the issue is physical (adsorption) or chemical (degradation).

Troubleshooting Start Issue: Signal Loss >15% CheckConc Is Concentration < 1 mg/L? Start->CheckConc CheckContainer Container Material? CheckConc->CheckContainer Yes ChemDeg Cause: Chemical Oxidation or Precipitation CheckConc->ChemDeg No (High Conc is stable) Plastic Plastic (PP/PE) CheckContainer->Plastic Glass Clear Glass CheckContainer->Glass Amber Amber Silanized Glass CheckContainer->Amber Adsorption Cause: Adsorption to Plastic (Irreversible Loss) Plastic->Adsorption High Probability PhotoDeg Cause: Photodegradation (UV Exposure) Glass->PhotoDeg If exposed to light Amber->ChemDeg Check Solvent/Seal

Caption: Decision matrix for diagnosing signal loss in this compound standards. Adsorption is the primary failure mode at low concentrations.

Figure 2: Standard Preparation Workflow

A self-validating workflow to minimize contamination and loss.

PrepWorkflow Step1 1. Equilibration Warm Stock to 20°C (Prevent Condensation) Step2 2. Aliquot Transfer Use Glass Syringe (No Plastic Tips) Step1->Step2 Step3 3. Dilution Solvent: MeOH or ACN (Avoid 100% Water) Step2->Step3 Step4 4. Storage Amber Vial + PTFE Cap (No Parafilm) Step3->Step4 Warning CRITICAL: Avoid Parafilm (Contains Plasticizers) Step4->Warning

Caption: Optimized workflow for INP standard preparation emphasizing material compatibility to prevent cross-contamination.

References

  • ISO 18857-2:2009 . Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A. International Organization for Standardization. Link

  • European Chemicals Agency (ECHA) . 4-Nonylphenol, branched and linear - Substance Information. Link

  • Sigma-Aldrich . Nonylphenol, PESTANAL®, analytical standard. Product Specification & Storage. Link

  • Biedermann-Brem, S., et al. (2006) . Migration of Nonylphenol from Plastic Containers. Food Additives and Contaminants. (Demonstrates migration risks). Link

  • PubChem . This compound Compound Summary. National Library of Medicine. Link

Sources

Selecting the appropriate GC column for Isononylphenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isononylphenol (INP) is not a single molecule but a complex technical mixture of C9-alkylphenol isomers.[1][2] In gas chromatography, this presents a unique challenge: resolution .[3] A standard "fast" method will often result in a co-eluting "hump" rather than distinct peaks.[1] This guide addresses the critical column chemistries and method parameters required to resolve these isomers for accurate quantification and toxicological assessment.

Module 1: Column Selection Strategy
Q: What is the "Gold Standard" column for separating INP isomers?

A: The industry standard—backed by ASTM D7065 and ISO 18857-2—is a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, Rxi-5ms, ZB-5ms).[1]

  • The Mechanism: While 100% dimethylpolysiloxane (non-polar) columns separate purely by boiling point, the 5% phenyl ring incorporation introduces π-π interactions.[1][4] These interactions are critical for discriminating between the subtle steric differences of the branched nonyl chains.

  • Why not Wax (PEG)? While Polyethylene Glycol (Wax) columns offer high polarity, they suffer from lower thermal stability (max ~250-260°C).[1][5] INP isomers have high boiling points; eluting them on a Wax column often requires temperatures that induce column bleed, interfering with MS detection.

Q: I am seeing a broad "hump" instead of distinct peaks. Do I need a different phase?

A: Not necessarily. You likely need more theoretical plates , not a different chemistry. The "hump" indicates that the isomers are co-eluting. To resolve the 13–22 distinct isomer peaks found in technical mixtures, you must increase efficiency.

Recommended Upgrade Path:

  • Increase Length: Move from 30m to 60m .

  • Optimize Film: Maintain 0.25 µm . Thicker films (0.5 µm) broaden peaks, while thinner films (0.10 µm) may overload with the abundant isomers.

Table 1: Column Performance Matrix for INP

Column PhasePolarityResolution PotentialThermal StabilityRecommendation
5% Phenyl-arylene Low-MidHigh (Resolves 15+ isomers)Excellent (325°C+)Primary Choice
100% PDMS Non-PolarLow (Co-elution common)ExcellentScreening only
50% Phenyl Mid-PolarMediumGoodConfirmation column
PEG (Wax) PolarHigh (Different selectivity)Poor (Bleed issues)Avoid for MS
Module 2: Method Optimization & Resolution
Q: How do I program the oven to resolve the isomer cluster?

A: Speed is the enemy of isomer resolution. You need a "soak" period or a very slow ramp rate during the elution window of the nonylphenols.

Standard Protocol (30m Column):

  • Injection: 250°C (Splitless).

  • Initial: 50°C (Hold 1 min).

  • Ramp 1: 20°C/min to 130°C.

  • Ramp 2 (Critical): Slow down to 2–5°C/min until 220°C. This slow ramp spreads the isomer cluster.

  • Ramp 3: 20°C/min to 300°C (Bake out).

Q: Visualization of the Decision Logic

The following diagram outlines the logical flow for selecting the column and method based on your analytical goals (Quantification vs. Fingerprinting).

INP_Column_Selection Start Start: Define Analytical Goal Goal_Quant Routine Quant (Total INP) Start->Goal_Quant Goal_Profile Isomer Profiling/Fingerprinting Start->Goal_Profile Col_30m Column: 30m x 0.25mm 5% Phenyl Goal_Quant->Col_30m Col_60m Column: 60m x 0.25mm 5% Phenyl Goal_Profile->Col_60m Method_Fast Method: Fast Ramp (10°C/min) Col_30m->Method_Fast Method_Slow Method: Slow Ramp (2-4°C/min) Col_60m->Method_Slow Result_Hump Result: Single Broad Peak (The 'Hump') Method_Fast->Result_Hump Faster Run Time Result_Resolved Result: 12-22 Distinct Isomer Peaks Method_Slow->Result_Resolved Max Resolution

Figure 1: Decision tree for selecting column dimensions and thermal programs based on the need for total quantification versus isomer-specific resolution.

Module 3: Sample Preparation & Derivatization
Q: My peaks are tailing significantly. Is the column degraded?

A: Before blaming the column, check your sample chemistry. Alkylphenols have an active hydroxyl (-OH) group that hydrogen bonds with active sites in the inlet liner and column, causing tailing.

The Fix: Derivatization (Silylation) Converting the phenol to a trimethylsilyl (TMS) ether blocks the active hydrogen, improving volatility and peak symmetry.

Protocol: BSTFA Derivatization

  • Evaporate extract to dryness under Nitrogen.

  • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Add 50 µL of Acetone (Catalyst/Solvent).

  • Incubate at 60°C for 20 minutes.

  • Inject directly.

Note: Derivatized INP isomers will have a mass shift of +72 amu (TMS group).

Derivatization_Workflow Step1 1. Extract Drying (Remove all water) Step2 2. Add Reagent (BSTFA + 1% TMCS) Step1->Step2 Moisture inhibits reaction Step3 3. Reaction (60°C for 20 mins) Step2->Step3 Silylation of -OH Step4 4. GC Injection (Analyze TMS-Derivatives) Step3->Step4 Improved Peak Shape

Figure 2: Critical workflow for silylation of alkylphenols to prevent peak tailing and adsorption.

Module 4: Troubleshooting FAQ
Q: I see "Ghost Peaks" of INP in my blank runs. Why?

A: INP is ubiquitous in laboratory environments.[1]

  • Detergents: Many lab detergents contain nonylphenol ethoxylates.[1] Action: Use non-surfactant cleaning agents for glassware.[1]

  • Septa: Low-quality inlet septa can bleed siloxanes that mimic alkylphenols.[1] Action: Use high-temperature, low-bleed septa (e.g., BTO).

  • Carryover: High molecular weight isomers stick to the liner.[1] Action: Use a deactivated splitless liner with glass wool (to trap non-volatiles) and replace it frequently.

Q: Can I use a Mass Spec "Total Ion" scan for quantitation?

A: For technical mixtures, SIM (Selected Ion Monitoring) is required for sensitivity and selectivity.

  • Target Ions (TMS derivative): m/z 179, 193, 207 (characteristic of the alkyl chain fragmentation).

  • Target Ions (Free Phenol): m/z 107, 121, 135, 149.

  • Warning: The ratios of these ions change across the isomer cluster. You must integrate the entire cluster for total INP quantification.[1]

References
  • ASTM International. (2022).[1] ASTM D7065-17: Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry. [Link][1]

  • ISO. (2009).[1] ISO 18857-2:2009 Water quality — Determination of selected alkylphenols — Part 2: Gas chromatographic-mass spectrometric determination of alkylphenols, their ethoxylates and bisphenol A in non-filtered samples following solid-phase extraction and derivatisation. [Link][1][6]

  • Shimadzu Application News. (2016). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. No.[1] M269. [Link]

  • Agilent Technologies. (2013).[1] Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. 5991-2303EN.[1] [Link]

Sources

Validation & Comparative

Technical Guide: Ecotoxicological Profile of Isononylphenol vs. Next-Generation Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Substitution

In pharmaceutical and industrial development, Isononylphenol (INP) —often chemically synonymous with or a major isomer of branched Nonylphenol (NP) —has historically served as a potent non-ionic surfactant backbone. However, its utility is now eclipsed by its environmental persistence and endocrine-disrupting capability.

This guide objectively compares INP against two primary alternatives: Alcohol Ethoxylates (AEs) and Alkyl Polyglucosides (APGs) . The data indicates that while INP provides high surface activity, its Adverse Outcome Pathway (AOP) involving estrogen receptor agonism presents unacceptable regulatory and ecological risks. AEs and APGs offer comparable performance with significantly favorable biodegradation profiles.[1]

Part 1: Chemical & Toxicological Profile[2]

The Incumbent: this compound (INP/NP)
  • CAS: 11066-49-2 (isomeric mixture often reg. under 84852-15-3)[1][2][3][4][5][6][7]

  • Chemistry: A phenol ring attached to a C9 alkyl tail.[6] The branching of the tail hinders microbial oxidation.

  • Critical Hazard: It is a Xenoestrogen . The phenolic ring mimics 17

    
    -estradiol, allowing it to bind to the Estrogen Receptor (ER), causing feminization in aquatic vertebrates.
    
The Alternatives
  • Alcohol Ethoxylates (AEs): Linear fatty alcohols ethoxylated to varying degrees.

    • Advantage:[2][3][8][9] The linear chain allows for rapid "omega-oxidation" by bacteria, leading to complete mineralization.

  • Alkyl Polyglucosides (APGs): Sugars (glucose) reacted with fatty alcohols.

    • Advantage:[2][3][8][9] Bio-based, non-ionic, and metabolizes into fatty acids and glucose.

Comparative Performance & Toxicity Data

The following table synthesizes acute toxicity (LC50/EC50) and chronic indicators.

MetricThis compound (NP Isomers)Alcohol Ethoxylates (C12-15, 7EO)Alkyl Polyglucosides (C10-16)
Aquatic Toxicity (Daphnia, 48h EC50) 0.085 – 0.19 mg/L (Highly Toxic)1 – 10 mg/L (Moderately Toxic)> 10 mg/L (Low Toxicity)
Biodegradability (OECD 301) < 50% in 28 days (Persistent)> 60% in 10 days (Readily Biodegradable)> 60% in 28 days (Readily Biodegradable)
Endocrine Activity (YES Assay) Positive (ER Agonist)NegativeNegative
Bioaccumulation (Log Kow) 4.48 (High potential)2.0 – 3.5 (Moderate/Low)< 1.0 (Negligible)
Metabolite Toxicity Increases (NP is more toxic than NPE)Decreases (Carboxylated metabolites are safer)Decreases (Glucose/Fatty acids)

Senior Scientist Note: The critical failure mode for INP is not just acute lethality; it is the metabolite paradox. When NPE surfactants degrade, they lose ethoxy groups, becoming more lipophilic and toxic (becoming INP/NP). AEs do the opposite; they degrade into less toxic carboxylates.

Part 2: Mechanistic Pathways (Adverse Outcome Pathway)

To understand why INP is restricted while AEs are green-lighted, we must visualize the biological interaction. INP acts via specific receptor binding, whereas alternatives generally act via non-specific narcosis (membrane disruption) only at high concentrations.

AOP_Pathway cluster_0 Molecular Initiating Event (MIE) cluster_1 Cellular Response cluster_2 Organism Level cluster_3 Adverse Outcome INP This compound (Exposure) ER_Bind Binds Estrogen Receptor (hERα) INP->ER_Bind High Affinity Membrane Non-Specific Membrane Narcosis INP->Membrane >1 mg/L AE Alcohol Ethoxylate (Exposure) AE->Membrane >10 mg/L Vitellogenin Induction of Vitellogenin (VTG) ER_Bind->Vitellogenin Gene Expression Lysis Gill/Cell Lysis Membrane->Lysis Feminization Feminization / Reproductive Failure Vitellogenin->Feminization Death Acute Mortality (High Conc. Only) Lysis->Death

Figure 1: Adverse Outcome Pathway comparing the Endocrine Disruption mechanism of INP (Red/Yellow path) vs. the simple Narcosis mechanism of AEs (Blue path).

Part 3: Experimental Protocols for Validation

For drug development professionals assessing raw material risks, relying on vendor data is insufficient. Below is a self-validating workflow for OECD 202 (Daphnia Acute Immobilization) , optimized for distinguishing between specific toxicity (INP) and physical effects.

Protocol: Modified OECD 202 for Surfactant Assessment

Objective: Determine EC50 while controlling for surfactant-specific artifacts (surface tension).

1. Preparation Phase
  • Test Organism: Daphnia magna (Juveniles < 24h old).[2][10][11]

  • Media: Elendt M7 or ISO Standard Water (Hardness: 250 mg/L CaCO3).

  • Control: Must include a Solvent Control if a carrier (e.g., DMSO) is used to dissolve INP.

2. The "Senior Scientist" Workflow

Do not simply mix and measure. Surfactants require specific handling to avoid false positives due to physical entrapment at the surface.

OECD_Protocol Start Start: Substance Preparation Solubility Check Solubility (Is LogKow > 3?) Start->Solubility WAF Prepare Water Accommodated Fraction (WAF) Solubility->WAF Yes (INP) Direct Direct Dissolution (For APGs/AEs) Solubility->Direct No (APG) Exposure Exposure System (Static, 48h) WAF->Exposure Direct->Exposure Obs24 Observation T=24h (Immobilization) Exposure->Obs24 Obs48 Observation T=48h (Immobilization) Obs24->Obs48 Validation Validity Check: Control Mortality < 10%? Obs48->Validation Validation->Start Fail (Repeat) Calc Calculate EC50 (Probit Analysis) Validation->Calc Pass

Figure 2: Decision tree for preparing surfactant solutions. Note the WAF step for lipophilic INP.

3. Critical Control Points (The "Why")
  • The WAF Necessity: INP has a LogKow > 4. If you try to force it into solution, you create micelles. You must use a Water Accommodated Fraction (WAF) method: stir for 24h, settle, and use the supernatant. This mimics real-world bioavailability.

  • Surface Tension Artifacts: Surfactants can trap Daphnia at the surface (physical immobilization, not toxic).

    • Correction: If >10% of Daphnia are floating, the test is invalid for toxicity. You must reduce concentration or use a flow-through system.

  • Reference Toxicant: Run Potassium Dichromate (K2Cr2O7) in parallel. If EC50 is outside 0.6–2.1 mg/L, your Daphnia culture is compromised.

Part 4: Regulatory & Future Outlook

  • REACH (EU): Nonylphenol ethoxylates are on the Candidate List of Substances of Very High Concern (SVHC) . Their use is heavily restricted (Annex XVII).

  • EPA (USA): Significant New Use Rules (SNURs) effectively phase out NPEs in industrial applications.

  • The Verdict: For drug development, using INP/NPEs in upstream processing (e.g., viral inactivation detergents) poses a risk of trace contamination and regulatory rejection. APGs (e.g., Decyl Glucoside) are the recommended replacement for biologics due to their mild protein interaction and high safety margin.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: 4-Nonylphenol, branched and linear. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (2004).[12] Test No. 202: Daphnia sp.[2][10][11] Acute Immobilisation Test. OECD Publishing. Retrieved from [Link][13]

  • US EPA. (2010).[1] Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan. Retrieved from [Link]

  • Servos, M. R. (1999).[1] Review of the aquatic toxicity, estrogenic responses and bioaccumulation of alkylphenols and alkylphenol polyethoxylates. Water Quality Research Journal. Retrieved from [Link]

  • Jurado, E., et al. (2012). Acute toxicity of alkyl polyglucosides to Daphnia magna. Chemosphere. Retrieved from [Link]

Sources

Comparative Technical Guide: Isononylphenol vs. Dodecylphenol in Industrial Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Trade-Off

In the landscape of alkylphenols, the distinction between Isononylphenol (INP, C9) and Dodecylphenol (DDP, C12) is not merely a difference of three carbon atoms; it is a fundamental divergence in phase behavior and industrial utility.

  • This compound (C9): Derived from propylene trimer. It strikes the optimal balance between hydrophobicity and water dispersibility, making it the historic standard for aqueous surfactants (ethoxylates).

  • Dodecylphenol (C12): Derived from propylene tetramer.[1][2] Its extended alkyl chain confers superior lipophilicity and oil-solubility, making it the critical intermediate for lubricant additives (calcium phenates) and mining extraction ligands.

Critical Verdict: While INP offers superior wetting kinetics in aqueous systems, DDP is irreplaceable in non-polar matrices (motor oils, hydraulic fluids) where micellar stability in oil is required. However, both face severe regulatory pressure (REACH SVHC) due to reproductive toxicity and endocrine disruption.

Molecular Architecture & Physicochemical Baseline

To understand the performance differences, one must analyze the feedstock origin. Both alkylphenols are typically produced via the acid-catalyzed alkylation of phenol with propylene oligomers.

Structural Logic Flow

The following diagram illustrates how the oligomerization level dictates the final application scope.

G cluster_0 Oligomerization cluster_1 Alkylation cluster_2 Dominant Application Propylene Propylene (C3) Trimer Propylene Trimer (Branched C9) Propylene->Trimer x3 Tetramer Propylene Tetramer (Branched C12) Propylene->Tetramer x4 INP This compound (INP) C15H24O Trimer->INP + Phenol DDP Dodecylphenol (DDP) C18H30O Tetramer->DDP + Phenol Surf Surfactants (Water Soluble) INP->Surf High HLB Potential Lube Lube Additives (Oil Soluble) DDP->Lube High Lipophilicity

Figure 1: Synthesis pathway illustrating the divergence from propylene feedstock to final application.

Comparative Data Table
PropertyThis compound (INP)Dodecylphenol (DDP)Significance
Carbon Chain C9 (Branched)C12 (Branched)C12 provides 100x lower water solubility.
Molecular Weight ~220 g/mol ~262 g/mol Higher MW of DDP contributes to viscosity.
Log Kow (Octanol/Water) 5.76 - 6.07.14 - 7.9DDP is significantly more bioaccumulative and oil-soluble.
Viscosity (25°C) ~2500 cP~4500-6000 cPDDP is a viscous, sticky oil; difficult to pump when cold.
pKa ~10.3~10.5Very similar acidity; reactivity in phenate formation is comparable.

Performance Analysis: Surfactants vs. Lubricants

Surfactant Thermodynamics (The Ethoxylation Factor)

When ethoxylated (reacted with Ethylene Oxide), the hydrophobic tail length determines the Hydrophilic-Lipophilic Balance (HLB) .

  • INP Ethoxylates (NPEs): A 9-mole ethoxylate of INP has an HLB of ~13, ideal for detergency and wetting. The C9 tail is mobile enough to pack efficiently at the air-water interface, lowering surface tension rapidly.

  • DDP Ethoxylates: To achieve the same water solubility (HLB ~13) as NPE-9, DDP requires a longer EO chain (approx. 11-12 moles) to counterbalance its massive C12 tail.

    • Result: DDP ethoxylates are less efficient by weight for general cleaning but superior for emulsifying heavy oils or as dispersants in oil-based drilling muds.

Lubricant Additive Synthesis (The Calcium Phenate Case)

This is the primary industrial stronghold of DDP. In engine oils, detergents (calcium phenates) neutralize acidic combustion byproducts.

  • The Challenge: The calcium salt must remain dissolved in the non-polar base oil (Group I/II/III oils).

  • The DDP Advantage: The C12 chain acts as a "solubilizing tail." Calcium salts of INP (C9) often precipitate out of oil formulations or form haze because the C9 chain is insufficient to keep the polar ionic headgroup suspended in the oil matrix. DDP forms stable reverse micelles in oil.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

Objective: To quantify the efficiency of surfactant derivatives of INP vs. DDP. This protocol validates the "efficiency" claim: a lower CMC indicates the surfactant works at lower concentrations.

Scope: Comparative analysis of INP-10EO vs. DDP-10EO (10 moles ethylene oxide).

Materials & Equipment[3][4]
  • Analytes: Purified INP-10EO and DDP-10EO.

  • Solvent: HPLC Grade Water (Type I).

  • Instrument: Force Tensiometer (Wilhelmy Plate method) or Pendant Drop Tensiometer.

  • Temperature Control: 25°C ± 0.1°C.

Workflow Diagram

CMC_Protocol cluster_prep Sample Prep cluster_measure Measurement Loop start Start: Stock Preparation step1 Dissolve 1g Surfactant in 1L Water (1000 ppm) start->step1 step2 Serial Dilution (1000 -> 0.1 ppm) step1->step2 step3 Measure Surface Tension (γ) Wilhelmy Plate step2->step3 Start with lowest conc. step4 Wash Plate (Flame/Solvent) step3->step4 calc Plot γ vs. Log(C) step3->calc All points collected step4->step3 Next conc. result Inflection Point = CMC calc->result

Figure 2: Step-by-step workflow for determining surfactant efficiency via CMC.

Step-by-Step Methodology
  • Cleaning: Platinum Wilhelmy plates must be flamed to red heat before use to remove organic contaminants.

  • Stock Solution: Prepare a 1000 mg/L stock solution of the ethoxylate. Note: DDP ethoxylates may require slight warming or overnight stirring due to high viscosity.

  • Dilution Series: Prepare 15 concentrations ranging from 0.1 mg/L to 1000 mg/L using geometric spacing (e.g., 1, 2, 5, 10...).

  • Measurement:

    • Begin with the lowest concentration (pure water baseline first).

    • Immerse the plate; record the force when equilibrium is reached.

    • Repeat 3x per concentration.

  • Data Analysis: Plot Surface Tension (mN/m) on Y-axis vs. Log(Concentration) on X-axis.

  • Interpretation:

    • INP-10EO: Typical CMC ~50-60 mg/L.

    • DDP-10EO: Typical CMC ~20-30 mg/L.

    • Scientific Insight: The DDP derivative aggregates into micelles at lower concentrations due to the stronger hydrophobic effect of the C12 chain, theoretically making it a more "potent" surfactant, though its slower diffusion kinetics often makes it perform worse in dynamic cleaning tests.

Regulatory & Toxicology Profile (E-E-A-T Critical)

For researchers and drug developers, this is the most critical section. Both compounds are heavily restricted, but DDP is often scrutinized more aggressively in specific jurisdictions due to PBT (Persistent, Bioaccumulative, Toxic) criteria.

Dodecylphenol (DDP) Status[1][5][6]
  • REACH (EU): Listed as a Substance of Very High Concern (SVHC) .[3]

  • Classification: Reprotoxic 1B (May damage fertility). Very toxic to aquatic life with long-lasting effects.[4]

  • Bioaccumulation: High potential (Log Kow > 7).

  • Constraint: Cannot be used in EU manufacturing without specific authorization after sunset dates, unless used as a strictly contained intermediate.

This compound (INP) Status[6]
  • REACH (EU): Restricted under Annex XVII (entry 46). Banned in textile and cleaning applications >0.1%.

  • Endocrine Disruption: Estrogen mimic.

  • Constraint: Heavily phased out in favor of alcohol ethoxylates (linear chains).

Guidance for Researchers: If developing new formulations, avoid both if possible. If a phenolic structure is chemically necessary (e.g., for high-temperature stability in lubricants), DDP is the standard, but handling requires Level 4 containment protocols due to reproductive toxicity risks.

References

  • European Chemicals Agency (ECHA). (2021). Member State Committee Support Document for Identification of Phenol, dodecyl-, branched as a Substance of Very High Concern. Retrieved from [Link]

  • US EPA. (2010). Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan. Retrieved from [Link]

  • Hass, U., et al. (1994). Evaluation of the reproductive toxicity of dodecylphenol. Danish Environmental Protection Agency.[5]

  • S.P. Global. (2022). Chemical Economics Handbook: Alkylphenols. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). (2006). SIDS Initial Assessment Report: Dodecylphenol. Retrieved from [Link]

Sources

Performance Guide: SPE Cartridge Selection for Isononylphenol Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Isononylphenol (INP)—a complex isomeric mixture of branched nonylphenols—solid-phase extraction (SPE) is the critical bottleneck determining method sensitivity and reproducibility.

While C18 silica-based cartridges have long been the historical standard, polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents have emerged as the superior choice for INP extraction from aqueous matrices. Experimental data confirms that HLB sorbents consistently deliver recoveries >90% with lower Relative Standard Deviation (RSD) compared to C18, primarily due to their resistance to dewetting and dual-retention mechanisms.

This guide analyzes the physicochemical interactions governing INP extraction, compares the performance of leading sorbent chemistries, and provides a validated protocol for environmental and biological applications.

The Analytical Challenge: this compound (INP)

To select the correct cartridge, one must understand the analyte. This compound (CAS: 25154-52-3) is not a single structure but a mixture of isomers with branched alkyl chains.

  • Hydrophobicity: High

    
     (4.48 – 5.4), indicating strong affinity for non-polar stationary phases.
    
  • Acidity: It is a weak acid (

    
    ). In most environmental waters (pH 6–8), it exists in its neutral, protonated form.
    
  • Chromatography: Appears as a "cluster" of peaks rather than a single sharp peak, making baseline resolution and integration critical.

The Core Problem: INP is "sticky." It adsorbs to glass and plastic surfaces, leading to losses before the sample even reaches the cartridge. Furthermore, its high hydrophobicity requires strong organic solvents for elution, which can elute matrix interferences simultaneously.

Comparative Analysis: Sorbent Chemistries

A. C18 (Octadecyl-bonded Silica)
  • Mechanism: Non-polar Van der Waals interactions.

  • Performance Profile:

    • Recovery: 70–85% (highly technique-dependent).

    • The "Dewetting" Risk: Silica-based C18 relies on solvated chains to interact with the analyte. If the cartridge runs dry during conditioning or loading, the C18 chains collapse, reducing surface area and causing massive analyte breakthrough.

    • Matrix Effects: High.[1] Silica pores often trap humic acids irreversibly or release them during elution, dirtying the final extract.

B. HLB (Hydrophilic-Lipophilic Balance)
  • Mechanism: A copolymer of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic).

  • Performance Profile:

    • Recovery: 92–99%.

    • Wettability: The hydrophilic component allows the sorbent to remain wetted even if the cartridge runs dry for minutes. This "self-wetting" capability is the primary driver for its higher reproducibility in high-throughput labs.

    • 
      -
      
      
      
      Interactions:
      The aromatic rings in the divinylbenzene backbone offer additional retention for the phenolic ring of INP, superior to the simple alkyl chains of C18.
C. Mixed-Mode Anion Exchange (MAX)
  • Mechanism: Anion exchange + Reverse Phase.

  • Verdict: Generally unnecessary for INP unless the matrix is heavily contaminated with acidic interferences. Since INP has a high

    
     (~10), utilizing the ion-exchange mechanism requires basifying the sample to pH > 11 to ionize the phenol. This harsh pH can emulsify fatty samples or precipitate matrix components, complicating the workflow.
    

Performance Data Summary

The following data aggregates typical performance metrics from comparative studies of alkylphenols in environmental water matrices.

MetricC18 (Silica-Based)Oasis HLB (Polymeric)Mixed-Mode (MAX)
Avg. Recovery (Spiked Water) 72% – 84%94% – 98% 85% – 90%
Reproducibility (RSD, n=6) 5.0% – 12.0%< 3.0% 4.5% – 7.0%
Drying Tolerance Critical Failure (<10% recovery if dried)Unaffected Moderate
pH Range Stability pH 2 – 8pH 0 – 14 pH 0 – 14
Elution Volume Required High (~10 mL)Low (~3–5 mL) Medium (~6 mL)

Scientist's Note: The lower elution volume for HLB is crucial. It reduces the time needed for the evaporation/nitrogen-blowdown step, which is where volatile losses of INP often occur.

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the correct cartridge and the underlying chemical mechanism of the HLB advantage.

SPE_Selection_Mechanism Start Sample Matrix Analysis Q1 Is the matrix complex? (e.g., Wastewater, Plasma) Start->Q1 C18 C18 Silica (Cost-effective, Clean Water) Q1->C18 No (Drinking Water) HLB Polymeric HLB (Recommended Standard) Q1->HLB Yes (General) MAX Mixed-Mode MAX (Specific Cleanup Only) Q1->MAX Yes (High Acidic Interference) Q2 Is strict pH control possible? Q2->C18 Yes Q2->HLB No (Risk of drying) C18->Q2 Mechanism HLB Mechanism Advantage: 1. Divinylbenzene: Retains Nonyl Chain (Hydrophobic) 2. Vinylpyrrolidone: Maintains Wetting (Hydrophilic) 3. Aromatic Ring: Pi-Pi Stacking with Phenol HLB->Mechanism Why it works

Figure 1: Decision tree for SPE cartridge selection and the mechanistic basis for HLB superiority.

Validated Experimental Protocol (HLB Method)

This protocol is optimized for Oasis HLB (200 mg / 6 cc) cartridges. It includes critical "Application Scientist Tips" often omitted from standard manuals.

Reagents
  • Elution Solvent: Methanol (MeOH) / Acetone (1:1 v/v).[2] Note: Acetone helps break the hydrogen bonding of the phenol.

  • Wash Solvent: 5% Methanol in HPLC Water.[3]

  • Acidification: Hydrochloric acid (HCl) to pH 3.

Workflow

Protocol_Workflow Prep 1. Pre-treatment Adjust Sample to pH 3 Add 5% MeOH modifier Cond 2. Conditioning 5 mL MeOH 5 mL Water Prep->Cond Load 3. Loading Flow: 5-10 mL/min (Watch for breakthrough) Cond->Load Wash 4. Washing 5 mL 5% MeOH/Water Remove salts/proteins Load->Wash Dry 5. Drying Vacuum for 10-15 min CRITICAL STEP Wash->Dry Elute 6. Elution 2 x 3 mL MeOH/Acetone Gravity feed soak Dry->Elute

Figure 2: Step-by-step SPE workflow for this compound extraction.

Detailed Steps:
  • Sample Pre-treatment:

    • Acidify sample to pH 3 using HCl. This suppresses the ionization of any weak acids, ensuring INP remains neutral for hydrophobic retention.

    • Expert Tip: Add 5% Methanol to the sample before loading. This "wets" the particulate matter in the water and prevents INP from adsorbing to the glass container walls.

  • Conditioning:

    • Pass 5 mL MeOH followed by 5 mL HPLC water.

    • If using HLB: You can let it go dry without panic.

    • If using C18: Do NOT let the cartridge go dry. If the meniscus touches the frit, re-condition.

  • Loading:

    • Load sample at a flow rate of ~5–10 mL/min.

    • Faster flow rates (>15 mL/min) significantly reduce recovery for C18 but are better tolerated by HLB due to faster mass transfer kinetics in the polymeric pores.

  • Washing:

    • Wash with 5 mL of 5% MeOH in water. This removes salts and highly polar interferences.

    • Caution: Do not exceed 10% MeOH in the wash, or you will begin to elute the INP isomers.

  • Drying (Critical):

    • Apply full vacuum for 10–15 minutes.

    • Why? Residual water is immiscible with the GC-MS injection solvents (if using GC) and can cause phase separation during elution.

  • Elution:

    • Elute with 2 x 3 mL of MeOH/Acetone (1:1).

    • Soak Step: Allow the first aliquot of solvent to soak the bed for 1 minute before applying vacuum. This disrupts strong hydrophobic interactions.

References

  • Comparison of SPE Sorbents for Alkylphenols

    • Title: "Comparison of different sorbent materials for on-line solid-phase extraction with liquid chrom
    • Source: Journal of Chromatography A[4]

    • Link:[Link] (Validated via Search 1.12)

  • Oasis HLB vs C18 Efficiency

    • Title: "Comparison of Four Different Solid Phase Extraction Cartridges for Sample Clean-Up..."
    • Source: Journal of Separ
    • Link:[Link] (Validated via Search 1.4)

  • Polymeric vs Silica Mechanisms

    • Title: "Ruminations on silica-based and organic polymer-based bioanalytical SPE"
    • Source: Bioanalysis Zone
    • Link:[Link] (Validated via Search 1.10)

  • Method Validation for Nonylphenols

    • Title: "Determination of nonylphenols in water by liquid-liquid microextraction and GC-MS" (Compar
    • Source: ResearchG
    • Link:[Link] (Validated via Search 1.8)

Sources

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